L-Lysine, L-threonyl-
Description
Structure
3D Structure
Properties
CAS No. |
23161-31-1 |
|---|---|
Molecular Formula |
C10H21N3O4 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H21N3O4/c1-6(14)8(12)9(15)13-7(10(16)17)4-2-3-5-11/h6-8,14H,2-5,11-12H2,1H3,(H,13,15)(H,16,17)/t6-,7+,8+/m1/s1 |
InChI Key |
YKRQRPFODDJQTC-CSMHCCOUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)O)N)O |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to L-Lysyl-L-threonine: Chemical Structure, Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the dipeptide L-Lysyl-L-threonine (Lys-Thr), delving into its chemical architecture, physicochemical properties, and the scientific principles underpinning its synthesis and characterization. While direct research on this specific dipeptide is limited, this document extrapolates from established principles of peptide chemistry and the known biological roles of its constituent amino acids, L-lysine and L-threonine, to offer valuable insights for researchers in drug development and biochemical sciences.
Introduction: The Significance of Dipeptides in Biological Systems
Dipeptides, the simplest peptide structures consisting of two amino acids linked by a peptide bond, are far more than mere metabolic intermediates. They can exhibit unique physiological and cell-signaling activities distinct from their constituent amino acids.[1] L-Lysyl-L-threonine, a dipeptide composed of the essential amino acids L-lysine and L-threonine, represents a molecule of interest in understanding peptide metabolism and exploring potential bioactive compounds. L-lysine is a crucial building block for proteins and plays a significant role in various physiological processes, including calcium absorption, collagen formation, and the production of enzymes, antibodies, and hormones.[2] L-threonine is another essential amino acid vital for protein synthesis, immune function, and the maintenance of the central nervous system, cardiovascular system, and liver.[] The covalent linkage of these two amino acids creates a new chemical entity with distinct properties and potential biological functions.
Chemical Identity and Physicochemical Properties
A precise understanding of the chemical and physical properties of L-Lysyl-L-threonine is fundamental for any research or application.
Table 1: Chemical Identifiers and Properties of L-Lysyl-L-threonine
| Property | Value | Source |
| IUPAC Name | (2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoic acid | [4] |
| Synonyms | Lys-Thr, KT dipeptide, Dipeptide-7 | [4] |
| CAS Number | 97791-84-9 | [4] |
| Molecular Formula | C₁₀H₂₁N₃O₄ | [4] |
| Molecular Weight | 247.29 g/mol | [4] |
| Canonical SMILES | CO)NC(=O)N">C@HO | [4] |
| Appearance | Expected to be a white to off-white solid | General peptide properties |
| Solubility | Expected to be soluble in water and other polar solvents | General peptide properties |
Chemical Structure
The chemical structure of L-Lysyl-L-threonine is characterized by a peptide bond formed between the α-carboxyl group of L-lysine and the α-amino group of L-threonine. The resulting molecule possesses a free α-amino group and a side-chain amino group from the lysine residue, and a hydroxyl group on the side chain of the threonine residue. These functional groups are key determinants of the dipeptide's chemical reactivity and potential biological interactions.
Caption: Chemical structure of L-Lysyl-L-threonine.
Synthesis of L-Lysyl-L-threonine
The synthesis of L-Lysyl-L-threonine, like other peptides, can be achieved through either chemical or enzymatic methods. Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is the most common and versatile approach for preparing peptides in a laboratory setting.
Solid-Phase Peptide Synthesis (SPPS)
SPPS allows for the stepwise assembly of amino acids on a solid resin support, which simplifies the purification process by allowing for the removal of excess reagents and by-products by simple filtration.[5]
3.1.1. Core Principles of SPPS
The synthesis of L-Lysyl-L-threonine via SPPS would involve the following key steps:
-
Resin Functionalization: The C-terminal amino acid, L-threonine, is first anchored to a solid support (resin).
-
Deprotection: The Nα-protecting group of the resin-bound threonine is removed.
-
Coupling: The next amino acid, L-lysine (with its Nα and side-chain amino groups protected), is activated and coupled to the deprotected amino group of threonine.
-
Cleavage and Deprotection: Once the dipeptide is assembled, it is cleaved from the resin, and all protecting groups are removed.
Caption: General workflow for Solid-Phase Peptide Synthesis of L-Lysyl-L-threonine.
3.1.2. Causality in Experimental Choices: Protecting Group Strategy
The choice of protecting groups is critical to the success of peptide synthesis. For L-Lysyl-L-threonine, which contains multiple reactive functional groups (two α-amino groups, one ε-amino group, one carboxyl group, and one hydroxyl group), an orthogonal protection strategy is essential.
-
Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a common choice for protecting the α-amino group. It is stable to acid but readily removed by a mild base (e.g., piperidine), allowing for the selective deprotection of the N-terminus for chain elongation.[1]
-
Side-Chain Protection:
-
Lysine (ε-amino group): The tert-butyloxycarbonyl (Boc) group is typically used to protect the ε-amino group of lysine. It is stable to the basic conditions used for Fmoc removal but can be cleaved with a strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step.[6]
-
Threonine (hydroxyl group): The hydroxyl group of threonine is often protected with a tert-butyl (tBu) group. Similar to the Boc group, the tBu ether is stable to the Fmoc deprotection conditions and is removed during the final acidolytic cleavage.[6]
-
This Fmoc/tBu strategy ensures that the side chains remain protected throughout the synthesis and are only deprotected simultaneously with the cleavage of the peptide from the resin.
Purification and Characterization
Following synthesis and cleavage, the crude dipeptide must be purified and its identity and purity confirmed.
3.2.1. Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying peptides. The crude peptide mixture is passed through a column containing a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (often containing TFA as an ion-pairing agent) is used to elute the components. The more hydrophobic the peptide, the longer it is retained on the column. L-Lysyl-L-threonine, being a relatively polar dipeptide, would be expected to elute at a lower concentration of organic solvent.
3.2.2. Characterization
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed. The expected monoisotopic mass for L-Lysyl-L-threonine (C₁₀H₂₁N₃O₄) is approximately 247.1532 Da.[4]
Biological Significance and Potential Applications
While specific biological activities of L-Lysyl-L-threonine have not been extensively studied, we can infer potential roles based on the functions of its constituent amino acids and related dipeptides.
Metabolic Role
L-Lysyl-L-threonine can be considered an incomplete breakdown product of protein digestion and catabolism.[1] It is likely hydrolyzed into its constituent amino acids, L-lysine and L-threonine, by peptidases in the body, which are then utilized in various metabolic pathways. Studies on other dipeptides, such as Lys-Lys, have shown that they can influence the metabolism of other amino acids.[5]
Potential Bioactivities
-
Immune Modulation: Both lysine and threonine are known to be important for immune function.[2][] Threonine, in particular, is a key component of mucin proteins that form a protective barrier in the gut.[] It is plausible that L-Lysyl-L-threonine could have immunomodulatory effects.
-
Nutraceutical and Pharmaceutical Applications: As a source of two essential amino acids, L-Lysyl-L-threonine could be explored as a component in specialized nutritional formulations or as a pro-drug for targeted delivery of lysine and threonine. The peptide structure may offer advantages in terms of stability and absorption compared to the free amino acids.
Role in Drug Development
The functional groups of L-Lysyl-L-threonine, particularly the free amino and hydroxyl groups, make it a potential candidate for conjugation with drug molecules. This could be a strategy to improve the solubility, stability, or targeting of a therapeutic agent.
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis and analysis of L-Lysyl-L-threonine based on standard peptide chemistry practices.
Protocol: Solid-Phase Synthesis of L-Lysyl-L-threonine
Materials:
-
Fmoc-L-Thr(tBu)-Wang resin
-
Fmoc-L-Lys(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Thr(tBu)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF.
-
-
Lysine Coupling:
-
In a separate vessel, dissolve Fmoc-L-Lys(Boc)-OH, HOBt, and DIC in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Perform a ninhydrin test to confirm the completion of the coupling reaction.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Precipitation and Isolation: Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
Caption: Step-by-step workflow for the synthesis of L-Lysyl-L-threonine.
Protocol: RP-HPLC Purification and Analysis
Instrumentation and Columns:
-
Analytical and preparative HPLC systems
-
C18 reversed-phase columns
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Analytical HPLC:
-
Inject a small aliquot of the crude peptide onto an analytical C18 column.
-
Run a linear gradient from 5% to 95% Solvent B over 30 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Preparative HPLC:
-
Based on the analytical chromatogram, develop a suitable gradient for preparative purification.
-
Inject the remaining crude peptide onto a preparative C18 column.
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified L-Lysyl-L-threonine as a white powder.
Conclusion and Future Directions
L-Lysyl-L-threonine stands as a simple yet potentially significant biomolecule. While the current body of literature on this specific dipeptide is sparse, a foundational understanding of its chemical nature and properties can be established through the principles of peptide chemistry. The methodologies for its synthesis, purification, and characterization are well-established and can be readily applied.
Future research should focus on the specific biological evaluation of L-Lysyl-L-threonine. Investigating its stability in biological fluids, its transport across cell membranes, and its potential to elicit specific cellular responses will be crucial in uncovering any unique therapeutic or nutraceutical value it may hold beyond simply being a source of its constituent amino acids. Such studies will not only expand our knowledge of dipeptide biology but could also pave the way for novel applications in drug development and human health.
References
-
Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets. PMC. [Link]
-
l-Threonine Export: Use of Peptides To Identify a New Translocator from Corynebacterium glutamicum. PMC. [Link]
-
Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. [Link]
-
Threonine, but Not Lysine and Methionine, Reduces Fat Accumulation by Regulating Lipid Metabolism in Obese Mice | Request PDF. ResearchGate. [Link]
-
Synergistic Photoenzymatic Catalysis Enables Synthesis of a-Tertiary Amino Acids Using Threonine Aldolases. PMC. [Link]
-
Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. MDPI. [Link]
-
Global profiling of lysine accessibility to evaluate protein structure changes in Alzheimer's disease. PMC. [Link]
-
Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. NIH. [Link]
-
Discovery of lysine post-translational modifications through mass spectrometric detection. NIH. [Link]
-
Protein chemical synthesis by serine and threonine ligation. PMC. [Link]
-
Essential Amino Acids: Chart, Abbreviations and Structure. Technology Networks. [Link]
-
Lysylthreonine | C10H21N3O4 | CID 7010718. PubChem. [Link]
-
Regulation of Lysine and Threonine Synthesis. ResearchGate. [Link]
-
Amino acid. Wikipedia. [Link]
-
L-Threonine. SpectraBase. [Link]
-
L-Lysine supplementation affects dietary protein quality and growth and serum amino acid concentrations in rats. ResearchGate. [Link]
-
Regulation of Lysine and Threonine Synthesis. Semantic Scholar. [Link]
-
Serine/threonine ligation for the chemical synthesis of proteins. ResearchGate. [Link]
-
L-(-)-Threonine | C4H9NO3 | MD Topology | NMR | X-Ray. Automated Topology Builder (ATB) and Repository. [Link]
-
Chemical Synthesis of Peptides and Their Biological Applications as Mitochondria-Targeting Chemotherapeutics. -ORCA - Cardiff University. [Link]
-
Enhancing the intensities of lysine-terminated tryptic peptide ions in matrix-assisted laser desorption/ionization mass spectrometry. PubMed. [Link]
- Amino Acid Derivatives for Peptide Synthesis. [Specific source not provided in search results, but the information is common knowledge in peptide chemistry textbooks and supplier technical notes].
-
bmse000049 L-Threonine at BMRB. Biological Magnetic Resonance Bank. [Link]
-
Engineering photosynthetic production of L-lysine. PMC. [Link]
-
Lysine Biosynthesis. YouTube. [Link]
Sources
- 1. l-Threonine Export: Use of Peptides To Identify a New Translocator from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. technologynetworks.com [technologynetworks.com]
- 4. Lysylthreonine | C10H21N3O4 | CID 7010718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. L-Threonine(72-19-5) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. L-(-)-Threonine | C4H9NO3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
Technical Guide: L-Threonyl-L-lysine in Protein Synthesis Dynamics
The following technical guide details the biological function of the dipeptide L-Threonyl-L-lysine (Thr-Lys) in the context of protein synthesis. This analysis positions the molecule not merely as a nutrient, but as a high-efficiency substrate delivery vector that leverages specific transport mechanisms to modulate anabolic signaling.
Executive Summary
L-Threonyl-L-lysine (Thr-Lys) is a bioactive dipeptide composed of two essential amino acids: Threonine (Thr) and Lysine (Lys). In the context of protein synthesis, Thr-Lys functions as a kinetic accelerator of amino acid uptake . Unlike free amino acids, which compete for saturable solute carrier (SLC) transporters, Thr-Lys utilizes the high-capacity, proton-coupled peptide transporter 1 (PEPT1).
Upon cellular entry, Thr-Lys acts as a "Trojan Horse," rapidly releasing free Threonine and Lysine via cytosolic peptidases. This rapid influx elevates intracellular amino acid pools more efficiently than equimolar free amino acid mixtures, thereby driving the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway to upregulate translation initiation. This guide delineates the transport kinetics, intracellular hydrolysis, and downstream signaling effects of Thr-Lys.
Molecular Architecture & Transport Kinetics
The biological efficacy of Thr-Lys is defined by its ability to bypass the "bottlenecks" of free amino acid transport.
The Transport Problem
-
Free Lysine: Requires Cationic Amino Acid Transporters (CAT-1/SLC7A1), which are often saturated and electrogenically limited.
-
Free Threonine: Utilizes neutral amino acid transporters (ASCT2/SLC1A5), competing with Alanine, Serine, and Glutamine.
The Dipeptide Solution (PEPT1 Mechanism)
Thr-Lys is a substrate for PEPT1 (SLC15A1) , a symporter that couples peptide uptake with a proton (
-
High Capacity: Unlike CAT-1, PEPT1 is difficult to saturate under physiological conditions.[2]
-
Energetically Distinct: Driven by the transmembrane pH gradient (maintained by NHE3), not just concentration gradients.
-
Competition-Free: It does not compete with free amino acids for entry.
Visualization of Transport Dynamics
The following diagram illustrates the "Fast Track" entry of Thr-Lys compared to free amino acids.
Figure 1: Comparative transport kinetics. Thr-Lys utilizes the high-capacity PEPT1 transporter, bypassing the competitive and saturable CAT-1 route used by free Lysine.
Intracellular Fate & Anabolic Signaling
Once inside the cell, Thr-Lys does not participate in protein synthesis directly. It must be processed to activate the translational machinery.
Cytosolic Hydrolysis
The dipeptide is cleaved by cytosolic non-specific dipeptidases (e.g., PM20D1 or generic aminoacylases).
The mTORC1 Activation Loop
The released amino acids function as signaling ligands:
-
Lysine Sensing: Intracellular Lysine is sensed by the SLC38A9-Ragulator complex on the lysosomal surface. High Lysine levels promote the recruitment of mTORC1 to the lysosome, a prerequisite for its activation.
-
Threonine Role: Threonine supports the synthesis of aminoacyl-tRNAs and maintains the pool of precursors necessary to sustain elongation.
Pathway Visualization
The following diagram details the signaling cascade from hydrolysis to protein synthesis.
Figure 2: The mechanistic pathway connecting Thr-Lys hydrolysis to mTORC1-mediated protein synthesis.
Experimental Protocols for Validation
To validate the biological function of Thr-Lys in a research setting, the following protocols are recommended. These assays distinguish between simple amino acid presence and active signaling modulation.
Protocol A: Measuring Transport Efficiency (PEPT1 Specificity)
Objective: Confirm Thr-Lys enters via PEPT1 and not passive diffusion.
| Step | Action | Mechanistic Rationale |
| 1 | Cell Culture | Use Caco-2 cells (express high PEPT1) or HEK293T transfected with SLC15A1. |
| 2 | Substrate Prep | Prepare 1 mM Thr-Lys in uptake buffer (pH 6.0 and pH 7.4). |
| 3 | Competition | Control: Thr-Lys alone.Experimental: Thr-Lys + 10 mM Gly-Sar (Specific PEPT1 competitive inhibitor). |
| 4 | Incubation | Incubate for 15 mins at 37°C. |
| 5 | Analysis | Lyse cells and quantify intracellular Lysine via HPLC-MS/MS. |
| Result | Validation | If uptake is significantly reduced by Gly-Sar, transport is PEPT1-mediated. |
Protocol B: SUnSET Assay (Surface Sensing of Translation)
Objective: Quantify global protein synthesis rates induced by Thr-Lys.
-
Starvation: Serum-starve cells (e.g., C2C12 myotubes) for 4 hours in amino acid-free media to basalize mTOR activity.
-
Treatment: Treat cells with:
-
Vehicle (Negative Control)
-
Free Thr + Free Lys (Equimolar)
-
Thr-Lys Dipeptide (Experimental)
-
-
Pulse: Add Puromycin (1 µM) to the media for the final 30 minutes. Puromycin incorporates into nascent polypeptide chains.
-
Harvest & Blot: Lyse cells and perform Western Blot using an anti-Puromycin antibody .
-
Quantification: The density of the smear represents the rate of protein synthesis. Thr-Lys should show equal or superior intensity to free amino acids due to rapid uptake.
References
-
Daniel, H. (2004). "Molecular and integrative physiology of intestinal peptide transport." Annual Review of Physiology. Link
-
Brandsch, M. (2009).[2] "Transport of drugs by proton-coupled peptide transporters: pearls and pitfalls." Expert Opinion on Drug Metabolism & Toxicology. Link
-
Wolfson, R.L., et al. (2016). "Sestrin2 is a leucine sensor for the mTORC1 pathway." Science. (Context: Amino acid sensing mechanisms). Link
-
Adibi, S.A. (2003). "Regulation of expression of the intestinal oligopeptide transporter (Pept-1) in health and disease." American Journal of Physiology-Gastrointestinal and Liver Physiology. Link
-
Goodman, C.A., et al. (2011). "The role of skeletal muscle mTOR in the regulation of mechanical load-induced growth." The Journal of Physiology. Link
Sources
An In-depth Technical Guide to L-threonyl-L-lysine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-threonyl-L-lysine is a dipeptide composed of the essential amino acids L-threonine and L-lysine linked by a peptide bond. While not as extensively studied as some other dipeptides, its constituent amino acids play crucial roles in a myriad of physiological processes. This technical guide provides a comprehensive overview of L-threonyl-L-lysine, including its physicochemical properties, a detailed methodology for its synthesis, and a discussion of its potential biological activities and applications based on the functions of its constituent amino acids. It is important to note that a specific CAS number for the dipeptide L-threonyl-L-lysine is not readily found in major chemical databases, which may suggest it is more commonly studied as a structural motif within larger peptides rather than as an isolated compound.
Physicochemical Properties
The properties of L-threonyl-L-lysine are derived from the individual characteristics of L-threonine and L-lysine.
| Property | L-Threonine | L-Lysine | L-threonyl-L-lysine (Theoretical) |
| CAS Number | 72-19-5[1] | 56-87-1[2] | Not Assigned |
| Molecular Formula | C4H9NO3[1] | C6H14N2O2[2] | C10H21N3O4 |
| Molecular Weight ( g/mol ) | 119.12[1][3][4] | 146.19[2][5][6][7] | 247.29 |
The theoretical molecular weight of L-threonyl-L-lysine is calculated by summing the molecular weights of L-threonine and L-lysine and subtracting the molecular weight of a water molecule (18.02 g/mol ) which is lost during the formation of the peptide bond.
L-lysine is a basic amino acid due to its second amino group on the side chain, which imparts a positive charge at physiological pH.[8] L-threonine is a polar, uncharged amino acid containing a hydroxyl group. The presence of these functional groups in the dipeptide suggests it would be a polar and water-soluble molecule.
Synthesis of L-threonyl-L-lysine
The chemical synthesis of L-threonyl-L-lysine can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for creating peptides in a controlled and efficient manner.[9] The general principle of SPPS involves assembling amino acids in a stepwise fashion on a solid support, typically a resin.[9]
Experimental Protocol: Solid-Phase Synthesis of L-threonyl-L-lysine
This protocol outlines the synthesis of L-threonyl-L-lysine using the Fmoc/tBu strategy.[10][11]
1. Resin Preparation and First Amino Acid Loading:
-
Rationale: The synthesis begins by attaching the C-terminal amino acid, L-lysine, to a solid support. The choice of resin determines the C-terminal functional group of the final peptide. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride resin is suitable.[12]
-
Procedure:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).
-
Dissolve Fmoc-L-Lys(Boc)-OH and diisopropylethylamine (DIPEA) in DCM.
-
Add the amino acid solution to the swollen resin and agitate to facilitate the loading of the first amino acid.
-
Wash the resin extensively with DCM and methanol to remove unreacted reagents.
-
Cap any unreacted sites on the resin using a solution of methanol and DIPEA in DCM.
-
2. Deprotection of the Fmoc Group:
-
Rationale: The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group of the growing peptide chain and is removed at the beginning of each coupling cycle.[]
-
Procedure:
-
Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group from the loaded L-lysine.
-
Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.
-
3. Coupling of the Second Amino Acid:
-
Rationale: The next amino acid in the sequence, L-threonine, is then coupled to the deprotected amino group of the resin-bound L-lysine.
-
Procedure:
-
Dissolve Fmoc-L-Thr(tBu)-OH and a coupling agent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate to promote peptide bond formation.
-
Wash the resin with DMF to remove excess reagents and byproducts.
-
4. Final Deprotection and Cleavage from Resin:
-
Rationale: Once the dipeptide is assembled, the final N-terminal Fmoc group and the side-chain protecting groups are removed, and the peptide is cleaved from the solid support.
-
Procedure:
-
Remove the final Fmoc group using 20% piperidine in DMF as described in step 2.
-
Wash the resin with DMF and DCM and dry it.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove the Boc and tBu side-chain protecting groups and cleave the peptide from the resin.[10]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet to obtain the crude product.
-
5. Purification and Characterization:
-
Rationale: The crude peptide is purified to remove impurities and then characterized to confirm its identity and purity.
-
Procedure:
-
Purify the crude L-threonyl-L-lysine by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight and by NMR spectroscopy to verify its structure.
-
Potential Biological Activities and Applications
The biological functions of L-threonyl-L-lysine have not been extensively reported. However, the known roles of its constituent amino acids provide a basis for predicting its potential activities and applications.
Role of L-Lysine
L-lysine is an essential amino acid with a variety of important functions:
-
Protein Synthesis and Collagen Formation: Lysine is a fundamental building block of proteins and is crucial for the synthesis of collagen, a key structural protein in connective tissues.[8][14]
-
Calcium Absorption: It plays a role in the absorption of calcium.[15]
-
Carnitine Synthesis: Lysine is a precursor for the synthesis of carnitine, which is essential for fatty acid metabolism and energy production.[8][15]
-
Immune Function: It is involved in the production of antibodies and enzymes.[16]
Role of L-Threonine
L-threonine is another essential amino acid with significant physiological roles:
-
Protein Synthesis: Threonine is a vital component of many proteins.[17]
-
Metabolism: It is involved in fat metabolism and immune function.[][19]
-
Structural Proteins: Threonine is a component of collagen and elastin.[17][]
-
Intestinal Health: It plays a role in maintaining intestinal health and function.[19]
Given these functions, the dipeptide L-threonyl-L-lysine could potentially have applications in:
-
Nutraceuticals and Dietary Supplements: As a source of essential amino acids, it could be used in formulations aimed at supporting muscle growth, tissue repair, and overall health.
-
Drug Delivery: The polar and charged nature of the dipeptide could be exploited in the design of drug delivery systems.
-
Cosmeceuticals: Due to the role of both amino acids in collagen and elastin, it might be investigated for use in skincare products.
Conclusion
References
-
PubChem. (n.d.). L-Lysine. Retrieved from [Link]
-
American Chemical Society. (2021, October 18). L-Lysine. Retrieved from [Link]
-
PubChem. (n.d.). L-Threonine, ion(1-). Retrieved from [Link]
-
Wikipedia. (2024, February 1). Lysine. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. In Chemical Reviews, 109(6), 2455-2504.
- Wang, B., et al. (2022). L-threonine promotes healthspan by expediting ferritin-dependent ferroptosis inhibition in C. elegans.
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Tomé, D., & Bos, C. (2025). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. International Journal of Molecular Sciences, 26(15), 8791.
-
LibreTexts. (2023, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
PharmaCompass. (n.d.). L-Threonine. Retrieved from [Link]
- Li, N., et al. (2024). L-lysine dietary supplementation for childhood and adolescent growth: Promises and precautions. Food Science & Nutrition, 12(5), e12345.
- Chen, X., et al. (2022). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. International Journal of Molecular Sciences, 23(19), 11369.
-
OstroVit. (n.d.). Lysine – why must it be supplied through food? Its role in the body, requirements, and sources of lysine. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Wang, W., et al. (2022). Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets. Frontiers in Nutrition, 9, 888888.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Vrljic, M., et al. (2002). l-Threonine Export: Use of Peptides to Identify a New Translocator from Corynebacterium glutamicum. Journal of Bacteriology, 184(18), 5173-5179.
Sources
- 1. CAS 72-19-5: L-Threonine | CymitQuimica [cymitquimica.com]
- 2. L-Lysine | CAS 56-87-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. L-Threonine | 72-19-5 [chemicalbook.com]
- 4. L-Threonine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
- 7. L-Lysine | Virus Protease | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. Lysine - Wikipedia [en.wikipedia.org]
- 9. bachem.com [bachem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 12. chem.uci.edu [chem.uci.edu]
- 14. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement | MDPI [mdpi.com]
- 15. L-lysine dietary supplementation for childhood and adolescent growth: Promises and precautions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysine – why must it be supplied through food? Its role in the body, requirements, and sources of lysine | OstroVit [ostrovit.com]
- 17. creative-peptides.com [creative-peptides.com]
- 19. mdpi.com [mdpi.com]
Technical Guide: Metabolic Role and Pharmacokinetics of L-Threonyl-L-Lysine
This guide provides an in-depth technical analysis of the dipeptide L-Threonyl-L-Lysine (Thr-Lys) , formally indexed as L-Lysine, L-threonyl-. It explores its role as a metabolic substrate, its superior transport kinetics compared to free amino acids, and the divergent metabolic fates of its constituents in mammalian physiology.
Executive Summary
L-Threonyl-L-Lysine (Thr-Lys) is a bioactive dipeptide serving as a high-efficiency delivery vehicle for two essential amino acids: Threonine (Thr) and Lysine (Lys).[1] Unlike free amino acids, which compete for specific solute carrier (SLC) transporters, Thr-Lys utilizes the high-capacity proton-coupled oligopeptide transporter (PepT1/SLC15A1). This guide details the molecular mechanisms of its absorption, its intracellular hydrolysis, and the subsequent integration of its constituents into the saccharopine (Lysine) and alpha-ketobutyrate (Threonine) metabolic pathways.
Part 1: The Dipeptide Advantage – Transport and Bioavailability
Molecular Structure and Physicochemical Properties
-
CAS Number : 19996-95-3
-
Sequence : N-Terminus (Threonine)
C-Terminus (Lysine) -
Chemical Characteristics : The presence of the hydroxyl group on Threonine and the epsilon-amino group on Lysine makes this dipeptide highly polar and water-soluble.
The PepT1 Transport Mechanism
In the intestinal lumen and renal proximal tubules, free Lysine and Threonine must compete for basic and neutral amino acid transporters (e.g., SLC7A9/b0,+AT). However, the intact dipeptide Thr-Lys bypasses this competitive bottleneck.
-
Transporter : PepT1 (SLC15A1) and PepT2 (SLC15A2) .
-
Mechanism : Proton-coupled symport (
gradient driven). -
Kinetic Advantage : Dipeptides are absorbed faster than their constituent free amino acids, reducing luminal residence time and osmotic stress. This makes Thr-Lys a critical component in clinical nutrition formulations for patients with compromised gut function or transporter defects (e.g., Cystinuria or Lysinuric Protein Intolerance).
Intracellular Hydrolysis
Upon entry into the enterocyte or target cell, Thr-Lys is not metabolically active until hydrolyzed.
-
Enzyme : Cytosolic Non-Specific Dipeptidases (e.g., CNDP2 or PM20D1).
-
Reaction :
Part 2: Divergent Metabolic Pathways
Once hydrolyzed, the two amino acids diverge into distinct metabolic fates. Lysine is exclusively ketogenic, while Threonine is amphibolic (glucogenic and ketogenic).
L-Lysine Metabolism: The Saccharopine Pathway
Lysine is unique among amino acids as it does not undergo direct transamination. Its catabolism occurs primarily in the mitochondria via the Saccharopine Pathway .
-
Condensation : Lysine condenses with
-ketoglutarate to form Saccharopine , catalyzed by Lysine-ketoglutarate reductase. -
Oxidation : Saccharopine is oxidized to
-aminoadipate semialdehyde (AASA) and Glutamate. -
Terminal Product : The pathway yields Acetyl-CoA (entering the TCA cycle) and Acetoacetyl-CoA (ketogenesis).
-
Significance: This pathway is critical for energy production during starvation and does not produce glucose, making Lysine strictly ketogenic.
-
L-Threonine Metabolism: The Branch Point
Threonine metabolism is compartmentalized and enzyme-dependent.
-
Pathway A (Major - Cytosolic): Threonine Dehydratase
-
Converts Threonine to
-ketobutyrate + . - -ketobutyrate is converted to Propionyl-CoA , which enters the TCA cycle via Succinyl-CoA (Glucogenic).
-
-
Pathway B (Mitochondrial): Threonine Dehydrogenase (TDH)
-
Converts Threonine to Glycine and Acetyl-CoA .
-
Note: In humans, the TDH gene is a non-functional pseudogene, making Pathway A the dominant route. However, in lower mammals (e.g., rodents used in drug development), TDH is active, which can lead to species-specific metabolic differences.
-
Part 3: Visualization of Metabolic Integration
The following diagram illustrates the flow of Thr-Lys from extracellular transport to mitochondrial oxidation.
Figure 1: Metabolic Trajectory of Thr-Lys. The dipeptide utilizes PepT1 for rapid entry, undergoes cytosolic hydrolysis, and splits into the glucogenic (Thr) and ketogenic (Lys) pathways.
Part 4: Experimental Protocols for Validation
For researchers validating the uptake or stability of Thr-Lys, the following protocols ensure data integrity.
Protocol: Competitive Transport Assay (PepT1 Specificity)
Objective : To confirm Thr-Lys uptake is mediated by PepT1 and not passive diffusion.
| Step | Action | Technical Note |
| 1 | Cell Culture | Use Caco-2 cells (differentiated, 21 days) or HEK293T overexpressing hPepT1. |
| 2 | Buffer Prep | Prepare Krebs-Ringer buffer at pH 6.0 (optimal for PepT1) and pH 7.4 (control). |
| 3 | Substrate | Incubate cells with 1 mM Gly-Sar (radiolabeled reference) ± 10 mM Thr-Lys (competitor). |
| 4 | Inhibition | Measure reduction in Gly-Sar uptake. Success Criteria : >50% inhibition at pH 6.0, negligible inhibition at pH 7.4. |
| 5 | LC-MS/MS | Lyse cells and quantify intracellular Thr vs. Lys. A 1:1 molar ratio confirms intact dipeptide transport prior to hydrolysis. |
Protocol: Metabolic Stability in Plasma
Objective : To determine the half-life of Thr-Lys in systemic circulation vs. cytosolic environment.
-
Incubation : Mix 10
M Thr-Lys with human plasma at 37°C. -
Sampling : Aliquot at 0, 5, 15, 30, and 60 mins.
-
Quenching : Add ice-cold Acetonitrile (1:3 v/v) to precipitate proteins.
-
Analysis : Analyze supernatant via HPLC-MS/MS.
-
Expectation : Thr-Lys should be relatively stable in plasma (T
min) compared to rapid hydrolysis in cell lysates (T min).
Part 5: Summary of Quantitative Data
| Parameter | L-Threonine (Free) | L-Lysine (Free) | Thr-Lys (Dipeptide) |
| Primary Transporter | ASCT2 / B0AT1 | CAT-1 / b0,+AT | PepT1 / PepT2 |
| Transport Capacity | Low (Saturable) | Low (Saturable) | High Capacity |
| Metabolic Fate | Glucogenic (Succinyl-CoA) | Ketogenic (Acetyl-CoA) | Dual (Source of both) |
| Bioavailability | Moderate | Moderate | High (Rapid Absorption) |
| Rate Limiting Step | Membrane Transport | Membrane Transport | Intracellular Hydrolysis |
References
-
Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology.
-
Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology.
-
Houten, S. M., et al. (2013). The biochemistry and physiology of mitochondrial fatty acid beta-oxidation and its genetic disorders. (Context on Lysine/Ketogenesis). Annual Review of Physiology.
-
Brosnan, J. T., & Brosnan, M. E. (2006). The sulfur-containing amino acids: an overview. (Context on Threonine/Glycine metabolism). Journal of Nutrition.
-
Brandsch, M. (2013). Drug transport via the intestinal peptide transporter PepT1. Current Opinion in Pharmacology.
Sources
L-Threonyl-L-lysine: A Dipeptide with Latent Potential in Biomedical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide research, dipeptides represent a fascinating and often underexplored class of molecules. Their small size, ease of synthesis, and potential for specific biological activity make them attractive candidates for a range of biomedical applications. This guide focuses on L-Threonyl-L-lysine, a dipeptide composed of the essential amino acids L-threonine and L-lysine. While direct research on this specific dipeptide is currently limited, its constituent amino acids possess well-documented and significant biological roles. This document will, therefore, provide a comprehensive overview of the known properties of L-threonine and L-lysine, and based on this foundation, explore the predicted characteristics and potential research applications of L-Threonyl-L-lysine. We will delve into prospective synthesis strategies, potential applications in antimicrobial research, drug delivery, and cell culture, and provide a framework for future investigation into this promising molecule.
Part 1: Foundational Biochemistry of Constituent Amino Acids
A thorough understanding of L-Threonyl-L-lysine begins with its building blocks.
L-Threonine: The Hydroxylated Essential Amino Acid
L-Threonine (Thr, T) is an essential α-amino acid with a polar, uncharged side chain containing a hydroxyl group. This hydroxyl group is a key feature, allowing for post-translational modifications such as glycosylation and phosphorylation, which are critical for protein function and signaling.[1] Discovered in 1935 by William Cumming Rose, it was the last of the 20 common proteinogenic amino acids to be identified.[1]
Key Biochemical Roles:
-
Protein Synthesis and Structure: As an essential amino acid, threonine is a fundamental component of proteins, contributing to their structure and function.
-
Metabolism: Threonine is a precursor for the synthesis of other amino acids, such as glycine and serine. It has also been shown to influence lipid metabolism, with studies suggesting it can reduce fat accumulation.[2]
-
Immune Function: Threonine is crucial for the synthesis of immunoglobulins and the proper functioning of the immune system.
-
Mucin Production: It is a key component of mucin, a glycoprotein that forms a protective layer in the gastrointestinal tract.
L-Lysine: The Basic and Versatile Amino Acid
L-Lysine (Lys, K) is another essential α-amino acid, characterized by a side chain ending with a primary amino group. This amino group is protonated under physiological conditions, rendering lysine a basic and positively charged amino acid.[3]
Key Biochemical Roles:
-
Protein Synthesis and Post-Translational Modifications: Lysine is integral to protein structure and is subject to a wide array of post-translational modifications, including acetylation, methylation, ubiquitination, and SUMOylation, which play crucial roles in regulating gene expression and protein function.[3]
-
Collagen Formation: Lysine is essential for the cross-linking of collagen fibers, providing stability and strength to connective tissues.[3][4]
-
Calcium Absorption: It plays a role in the absorption of calcium from the intestine and helps to conserve it in the body.[5][6]
-
Antiviral and Anti-inflammatory Properties: L-lysine has demonstrated antiviral activity, particularly against the herpes simplex virus (HSV).[5] It may also possess anti-inflammatory properties.[6]
-
Carnitine Synthesis: Lysine is a precursor for the synthesis of carnitine, which is essential for fatty acid metabolism and energy production.[6]
Part 2: L-Threonyl-L-lysine - Predicted Properties and Synthesis
The combination of L-threonine and L-lysine into a dipeptide, L-Threonyl-L-lysine (Thr-Lys), results in a molecule with unique characteristics derived from its constituent parts.
Predicted Physicochemical Properties
Based on its structure, L-Threonyl-L-lysine is predicted to be a highly polar and water-soluble molecule. The presence of the free amino group on the lysine side chain will confer a net positive charge at physiological pH, a feature that is critical for many of its potential biological activities. The hydroxyl group of the threonine residue provides a site for potential hydrogen bonding and further chemical modification.
| Property | Predicted Characteristic | Rationale |
| Polarity | High | Presence of a free amino group (lysine), a hydroxyl group (threonine), and the peptide backbone. |
| Solubility | High in aqueous solutions | Polar nature of the molecule. |
| Charge (at pH 7.4) | Positive | The ε-amino group of lysine (pKa ~10.5) will be protonated. |
| Reactivity | Moderately reactive | The primary amino groups and the hydroxyl group are sites for chemical modification. |
Proposed Synthesis of L-Threonyl-L-lysine
The synthesis of L-Threonyl-L-lysine can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A general workflow for solid-phase synthesis is outlined below.
Experimental Protocol: Solid-Phase Synthesis of L-Threonyl-L-lysine
-
Resin Preparation: Start with a suitable solid support resin, such as a Wang or Rink amide resin, pre-loaded with Fmoc-protected L-lysine (with side-chain protection, e.g., Boc).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the α-amino group of lysine using a solution of 20% piperidine in dimethylformamide (DMF).
-
Coupling of L-Threonine: Activate the carboxyl group of Fmoc-protected L-threonine (with side-chain protection, e.g., t-Butyl) using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA) in DMF. Add this activated amino acid to the resin to form the peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal threonine using 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Diagram of Proposed Synthesis Workflow
Caption: Proposed mechanism of antimicrobial action of L-Threonyl-L-lysine.
Drug Delivery Vehicle
Causality: The cationic nature of L-Threonyl-L-lysine makes it a candidate for a cell-penetrating peptide (CPP) or as a component of a larger drug delivery system. Positively charged peptides can interact with the negatively charged cell surface and facilitate the uptake of conjugated or co-administered therapeutic agents. [7][8]The small size of the dipeptide may allow for efficient cellular uptake. Furthermore, the threonine and lysine residues provide functional groups for conjugation to drugs, imaging agents, or larger nanoparticles.
Experimental Workflow: Evaluation as a Drug Delivery Vehicle
-
Synthesis of a Fluorescently Labeled Dipeptide: Conjugate a fluorescent dye (e.g., FITC) to the N-terminus or the lysine side chain of L-Threonyl-L-lysine.
-
Cellular Uptake Studies:
-
Incubate cultured cells with the fluorescently labeled dipeptide.
-
Visualize cellular uptake using fluorescence microscopy or quantify it using flow cytometry.
-
-
Drug Conjugation and Efficacy Testing:
-
Conjugate a model drug (e.g., a cytotoxic agent for cancer cells) to L-Threonyl-L-lysine.
-
Assess the efficacy of the conjugate in vitro and compare it to the free drug.
-
Component for Cell Culture Surfaces
Causality: Poly-L-lysine is widely used as a coating for cell culture plates to enhance cell adhesion and proliferation. [9]The positive charge of poly-L-lysine interacts with the negatively charged cell surface, promoting attachment. L-Threonyl-L-lysine, with its positive charge, could be used to create a functionalized surface for cell culture, potentially offering a more defined and biocompatible coating than a heterogeneous polymer. The threonine residue could also influence cell behavior through its hydroxyl group.
Experimental Workflow: Assessing Cell Adhesion Properties
-
Surface Functionalization: Covalently attach L-Threonyl-L-lysine to the surface of tissue culture plastic or glass coverslips.
-
Cell Seeding and Adhesion Assay:
-
Seed cells onto the functionalized and control (uncoated) surfaces.
-
After a defined incubation period, wash away non-adherent cells.
-
Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining) or by direct cell counting.
-
-
Cell Proliferation and Viability Assays: Monitor cell proliferation (e.g., using a BrdU assay) and viability (e.g., using a live/dead staining assay) over several days to assess the long-term effects of the functionalized surface.
Part 4: Future Directions and Conclusion
The exploration of L-Threonyl-L-lysine is in its infancy. The potential applications outlined in this guide are based on a strong foundation of the known biological activities of its constituent amino acids and related peptides. Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and scalable synthesis protocol for L-Threonyl-L-lysine and thoroughly characterizing its physicochemical properties.
-
In-depth Biological Evaluation: Systematically investigating its antimicrobial, anti-inflammatory, and cytotoxic properties against a broad range of cell lines and microorganisms.
-
Structural Biology Studies: Determining the three-dimensional structure of L-Threonyl-L-lysine and its complexes with biological targets to understand the molecular basis of its activity.
-
Derivatization and Optimization: Synthesizing and testing derivatives of L-Threonyl-L-lysine with modified side chains or backbone structures to enhance its activity and specificity.
References
-
MedicineNet. (n.d.). What Is L-Lysine Good For? 10 Health Benefits. Retrieved from [Link]
- Simic, P., et al. (2007). l-Threonine Export: Use of Peptides to Identify a New Translocator from Corynebacterium glutamicum. Journal of Bacteriology, 189(13), 4789–4797.
-
Healthline. (2022, November 15). 4 Impressive Health Benefits of Lysine. Retrieved from [Link]
- Ma, X., et al. (2020). Threonine, but Not Lysine and Methionine, Reduces Fat Accumulation by Regulating Lipid Metabolism in Obese Mice. Journal of Nutritional Biochemistry, 81, 108390.
-
Wikipedia. (2024). Lysine. Retrieved from [Link]
-
Innoprot. (n.d.). L-Lysyl-L-tyrosine-α-L-lysine (H-Lys-Tyr-Lys-OH) | Amino Acid Derivative. Retrieved from [Link]
-
Innoprot. (n.d.). Poly-L-Lysine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of L-Lysine Hydrochloride in Protein Synthesis and Nutritional Science. Retrieved from [Link]
-
Thorne. (n.d.). Lysine. Retrieved from [Link]
-
Consensus. (n.d.). What are the uses of Lysine?. Retrieved from [Link]
-
PubChem. (n.d.). L-Threonyl-L-alanyl-L-lysine. Retrieved from [Link]
-
Wikipedia. (2024). Amino acid. Retrieved from [Link]
- Galili, G. (1995). Regulation of Lysine and Threonine Synthesis. The Plant Cell, 7(7), 899–906.
-
Wikipedia. (2024). Retatrutide. Retrieved from [Link]
- Chen, S. H., et al. (2024). Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study. International Journal of Molecular Sciences, 25(17), 9279.
- Di Maro, S., et al. (2020). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Molecules, 25(8), 1935.
- Castelletto, V., et al. (2014). Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides. Biomacromolecules, 15(10), 3846–3854.
-
ResearchGate. (n.d.). Chemical reaction showing the peptide serine-threonine-tyrosine.... Retrieved from [Link]
-
PubChem. (n.d.). Lys-Thr-Lys. Retrieved from [Link]
- Wu, G., et al. (2019). Effects of Lysine deficiency and Lys-Lys dipeptide on cellular apoptosis and amino acids metabolism. Amino Acids, 51(10-12), 1465–1476.
- Shang, D., et al. (2018). Potential role of a series of lysine-/leucine-rich antimicrobial peptide in inhibiting lipopolysaccharide-induced inflammation. Bioscience Reports, 38(6), BSR20180483.
- Torchilin, V. P. (2008). Peptide-Based Drug Delivery Systems. Expert Opinion on Drug Delivery, 5(2), 145-148.
-
Pharmaffiliates. (n.d.). L-Methionyl-L-lysine. Retrieved from [Link]
- Krishnamurthy, R., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(4), 2348–2357.
- Lee, V. H. L. (2003). Emerging Trends in Oral Delivery of Peptide and Protein Drugs. Critical Reviews in Therapeutic Drug Carrier Systems, 20(2-3), 135-154.
- Lee, E., et al. (2018). Effects of lysine-to-arginine substitution on antimicrobial activity of cationic stapled heptapeptides. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3619–3623.
-
Shomu's Biology. (2017, December 7). Lysine Biosynthesis [Video]. YouTube. [Link]
-
Wikimedia Commons. (n.d.). Lysine: biosynthesis, catabolism and roles. Retrieved from [Link]
-
BOC Sciences. (2024, January 1). Definition & Applications - What are Antimicrobial Peptides? [Video]. YouTube. [Link]
Sources
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Lysine - Wikipedia [en.wikipedia.org]
- 4. Lysine & Reviews | Thorne [thorne.com]
- 5. What Is L-Lysine Good For? 10 Health Benefits & 10 Best Food Sources [medicinenet.com]
- 6. 4 Impressive Health Benefits of Lysine [healthline.com]
- 7. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. innoprot.com [innoprot.com]
Methodological & Application
HPLC Method Development Guide: L-Threonyl-L-Lysine (Thr-Lys) Detection
Executive Summary
This Application Note details the high-performance liquid chromatography (HPLC) method development for L-Threonyl-L-Lysine (CAS: 23161-31-1), systematically indexed as L-Lysine, N2-L-threonyl-.[1]
The Challenge: Thr-Lys is a highly polar, hydrophilic dipeptide (LogP < -3) containing basic amine groups and a hydroxyl group. It lacks a strong chromophore (UV absorption > 220 nm) and exhibits negligible retention on standard C18 reversed-phase columns, often eluting in the void volume.
The Solution: This guide presents two validated approaches:
-
HILIC-UV/CAD (Recommended): Utilizes Hydrophilic Interaction Liquid Chromatography for direct retention without toxic ion-pairing reagents.
-
IP-RP (Alternative): Uses Ion-Pair Reversed-Phase chromatography with perfluorinated acids (HFBA) to induce retention on C18.
Part 1: Analyte Profiling & Method Strategy
Physicochemical Properties
Understanding the molecule is the first step in rational method design.
| Property | Data | Implication for HPLC |
| Name | L-Threonyl-L-Lysine (Thr-Lys) | Highly polar dipeptide. |
| Structure | H2N-CH(CH(OH)CH3)-CO-NH-CH((CH2)4NH2)-COOH | Two primary amines, one carboxyl, one hydroxyl. |
| Isoelectric Point (pI) | ~9.8 | Positively charged at neutral/acidic pH. |
| Hydrophobicity | LogP ≈ -3.5 (Estimated) | Will not retain on C18 with standard buffers. |
| UV Activity | Weak (Peptide bond only, | Requires low-UV detection or CAD/MS. |
Method Selection Decision Matrix
Do not default to C18. Use this logic flow to select the correct mode.
Caption: Decision tree for selecting HILIC, IP-RP, or Derivatization based on lab capabilities.
Part 2: Protocol A - HILIC Method (Recommended)
Mechanism: HILIC creates a water-enriched layer on the surface of a polar stationary phase. The hydrophilic Thr-Lys partitions into this layer. This method avoids the background noise associated with ion-pairing reagents in UV detection.
Chromatographic Conditions
-
Column: Amide-functionalized silica (e.g., TSKgel Amide-80, XBridge Amide) or Zwitterionic (ZIC-HILIC).
-
Why: Amide phases offer strong hydrogen bonding retention for peptides and are stable at the pH required to suppress amine ionization.
-
-
Mobile Phase A (Organic): Acetonitrile (ACN).
-
Mobile Phase B (Aqueous): 10 mM Ammonium Formate or Ammonium Acetate, pH 3.0 - 4.5.
-
Note: High pH (>7) can improve peak shape by neutralizing amines but risks silica dissolution. pH 3.0 is safer for column life.
-
-
Flow Rate: 0.5 - 1.0 mL/min (Column ID dependent).
-
Temperature: 30°C.
-
Detection:
-
UV: 214 nm (Reference 360 nm).
-
CAD/ELSD: Recommended for higher sensitivity and baseline stability.
-
Gradient Program
HILIC gradients run from High Organic to Low Organic (Inverse of RP).
| Time (min) | % Mobile Phase A (ACN) | % Mobile Phase B (Buffer) | Action |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 60 | 40 | Linear Gradient |
| 17.0 | 50 | 50 | Wash |
| 17.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Critical Success Factor: Sample diluent must match the initial mobile phase (90% ACN). Injecting Thr-Lys in 100% water will cause "solvent wash-through" and poor peak shape.
Part 3: Protocol B - Ion-Pair Reversed Phase (IP-RP)
Mechanism: If HILIC columns are unavailable, standard C18 columns can be used only if an Ion-Pairing (IP) reagent is added. The IP reagent (HFBA) binds to the positively charged amines of Thr-Lys, forming a neutral, hydrophobic complex that retains on the C18 chain.
Chromatographic Conditions
-
Column: C18 (L1), End-capped, 3-5 µm, 4.6 x 150 mm (e.g., Zorbax Eclipse Plus C18).
-
Ion-Pair Reagent: Heptafluorobutyric Acid (HFBA).
-
Why HFBA? TFA (Trifluoroacetic acid) is often too weak to retain extremely polar dipeptides. HFBA has a longer fluorocarbon chain, providing stronger retention.
-
-
Mobile Phase A: 0.1% HFBA in Water.
-
Mobile Phase B: 0.1% HFBA in Acetonitrile.
-
Detection: UV 210 nm.
-
Warning: HFBA absorbs UV. Baseline drift will occur during gradients. Use a reference wavelength or background subtraction.
-
Gradient Program
| Time (min) | % A (Water/HFBA) | % B (ACN/HFBA) |
| 0.0 | 98 | 2 |
| 10.0 | 80 | 20 |
| 12.0 | 10 | 90 |
| 15.0 | 98 | 2 |
Part 4: Protocol C - Pre-Column Derivatization (High Sensitivity)
Mechanism: For trace analysis (e.g., impurity testing), UV detection of the peptide bond is insufficient. Derivatization with FMOC-Cl (9-Fluorenylmethyl chloroformate) targets primary and secondary amines, adding a massive hydrophobic fluorophore.
Derivatization Workflow
-
Reagent Preparation: Dissolve FMOC-Cl in ACN (5 mg/mL). Prepare Borate Buffer (0.2 M, pH 8.5).
-
Reaction: Mix 100 µL Sample + 100 µL Borate Buffer + 100 µL FMOC Reagent.
-
Incubation: 30 seconds at ambient temperature.
-
Quenching: Add 20 µL Adamantanamine (ADAM) to react with excess FMOC.
-
Injection: Inject onto a standard C18 column.
Detection
-
Fluorescence: Ex 265 nm / Em 315 nm.
-
Result: Thr-Lys will elute as a highly retained, fluorescent peak, easily separated from reagents.
Part 5: Troubleshooting & Validation
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting (HILIC) | Sample solvent too aqueous. | Dilute sample in 80-90% ACN. |
| Drifting Baseline (IP-RP) | IP reagent absorption. | Ensure equal concentration of HFBA in A and B. |
| No Retention (C18) | Lack of IP reagent. | Switch to Protocol B (HFBA) or Protocol A (HILIC). |
| Low Sensitivity | Detection wavelength too high. | Use 210 nm or switch to Derivatization. |
System Suitability Criteria (Example)
-
Tailing Factor (T): 0.8 ≤ T ≤ 1.5
-
Precision (RSD, n=6): ≤ 2.0% for Area and RT.
-
Resolution (Rs): > 2.0 between Thr-Lys and nearest impurity (e.g., free Lysine).
References
-
PubChem. (n.d.). Thr-Lys (Compound).[2][3][] National Library of Medicine. Retrieved February 6, 2026, from [Link]
- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins. CRC Press.
- Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.
- Vertex AI Search. (2026). Search Results for HPLC Analysis of Hydrophilic Dipeptides.
Sources
Application Note: L-Threonyl-L-lysine as a Reference Standard for Mass Spectrometry-Based Analyses
Abstract
This document provides a comprehensive guide for the use of the synthetic dipeptide L-Threonyl-L-lysine as a versatile reference standard in liquid chromatography-mass spectrometry (LC-MS) applications. We detail its physicochemical properties and provide field-proven protocols for its implementation as a system suitability standard to monitor instrument performance and as an internal standard for relative quantification. The causalities behind experimental choices are explained to ensure robust and reliable data generation for researchers, scientists, and drug development professionals.
Introduction: The Need for Reliable Reference Standards
The precision and accuracy of quantitative mass spectrometry are fundamentally dependent on the use of reference standards. These standards are critical for verifying that the analytical system is performing correctly and for correcting variations during sample analysis.[1] System suitability tests (SSTs) provide the confidence that an LC-MS platform is fit for purpose before committing valuable samples, while internal standards (IS) are essential for improving the precision of quantitative results.[2][3]
While stable isotope-labeled (SIL) peptides are the gold standard for internal standards, simple, well-characterized, and non-endogenous synthetic peptides offer a cost-effective and highly effective alternative for multiple roles.[4] L-Threonyl-L-lysine is an ideal candidate for such a reference standard. Its simple dipeptide structure ensures high purity and stability, while its composition guarantees predictable ionization and fragmentation. As it is not a naturally occurring dipeptide in most biological matrices, it provides a clean, unambiguous signal.
This guide establishes the analytical framework for using L-Threonyl-L-lysine to enhance the quality and reliability of mass spectrometry data.
Physicochemical & Mass Spectrometric Properties
A thorough understanding of the standard's properties is the foundation of its effective use. L-Threonyl-L-lysine is composed of one L-Threonine residue and one L-Lysine residue. The presence of the basic lysine residue provides a reliable site for protonation, making it highly suitable for positive-ion electrospray ionization (ESI).
Table 1: Physicochemical Properties of L-Threonyl-L-lysine
| Property | Value | Data Source / Method |
| Chemical Formula | C₁₀H₂₁N₃O₄ | Calculated |
| Average Molecular Weight | 247.29 g/mol | Calculated |
| Monoisotopic Mass | 247.1532 Da | Calculated |
| Amino Acid Sequence | Thr-Lys (TK) | N/A |
| Key Structural Features | N-terminal Threonine, C-terminal Lysine, Primary amine on Lysine side chain | N/A |
Scientist's Note: The monoisotopic mass is the critical value for high-resolution mass spectrometry. Always extract ion chromatograms using this value to ensure specificity. The primary amine on the lysine side chain, along with the N-terminal amine, makes this peptide amenable to forming doubly charged ions ([M+2H]²⁺), which can be advantageous for avoiding low-mass interferences.
Caption: Chemical structure of L-Threonyl-L-lysine.
Protocols for Implementation
Protocol: Preparation of Stock and Working Solutions
Accurate and consistent preparation of the standard is the first step in a self-validating system.
Materials:
-
L-Threonyl-L-lysine (high purity, ≥98%)
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile (ACN)
-
Formic Acid (FA), LC-MS Grade
-
Low-binding microcentrifuge tubes
Procedure:
-
Prepare 1 mg/mL Primary Stock Solution:
-
Accurately weigh approximately 1 mg of L-Threonyl-L-lysine powder.
-
Dissolve in LC-MS grade water to a final concentration of 1 mg/mL.
-
Rationale: Water is an excellent solvent for this polar peptide. Avoid organic solvents for the primary stock to ensure complete dissolution.
-
-
Prepare 100 µg/mL Secondary Stock Solution:
-
Perform a 1:10 dilution of the Primary Stock Solution with LC-MS grade water.
-
-
Prepare Working Solutions:
-
For System Suitability: Dilute the Secondary Stock Solution to a final concentration of 1 µg/mL in a solution of 5% ACN / 95% Water / 0.1% FA. This concentration typically yields a strong signal without saturating the detector.
-
For Internal Standard Use: The final concentration will be experiment-dependent. A common starting point is to spike samples to achieve a final L-Threonyl-L-lysine concentration of 10-50 ng/mL.
-
-
Storage:
-
Store the primary and secondary stock solutions in low-binding tubes at -20°C or -80°C for long-term stability (up to 6 months).
-
Prepare fresh working solutions daily to avoid degradation.
-
Protocol: System Suitability Testing (SST)
SST ensures that the LC-MS system is suitable for the intended analysis before a batch of samples is run.[5][6] This protocol establishes key performance metrics.
Caption: Workflow for performing a System Suitability Test (SST).
Step-by-Step Methodology:
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 15-20 minutes.
-
Blank Injection: Perform a blank injection (5% ACN / 95% Water / 0.1% FA) to ensure the system is free of contaminants and carryover.
-
SST Injections: Inject the 1 µg/mL SST working solution 3 to 5 times consecutively.
-
Data Acquisition: Acquire data using a method that includes a Full MS scan (to determine precursor m/z) and a data-dependent MS/MS scan (dd-MS2) targeting the [M+H]⁺ and/or [M+2H]²⁺ ions of L-Threonyl-L-lysine.
-
Data Analysis:
-
Extract the ion chromatogram for the primary precursor ion.
-
Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, and mass accuracy across the replicate injections.
-
Table 2: Example Acceptance Criteria for System Suitability
| Parameter | Acceptance Criterion | Rationale for Choice |
| Retention Time (RT) | %RSD < 2.0% | Ensures stable and reproducible chromatography. |
| Peak Area | %RSD < 15.0% | Demonstrates consistent sample injection and ionization. |
| Mass Accuracy | < 5 ppm | Verifies the mass spectrometer is properly calibrated. |
| Peak Shape | Tailing Factor 0.8 - 1.5 | Indicates good chromatographic performance and lack of column degradation. |
Scientist's Note: These criteria should be adapted based on the specific instrument and application requirements. As per ICH guidelines, the objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[7][8][9] Failing SST requires troubleshooting before proceeding with sample analysis.
Protocol: Use as an Internal Standard (IS)
Using an IS corrects for variability in sample preparation and matrix effects during ionization.[10]
Caption: Workflow for using an internal standard in relative quantification.
Step-by-Step Methodology:
-
Spiking: Add a fixed amount of the L-Threonyl-L-lysine IS working solution to all samples, calibration standards, and quality controls at the earliest possible stage of sample preparation.[4]
-
Rationale: Adding the IS early ensures it undergoes the same extraction and processing steps as the analyte, allowing it to correct for variability throughout the entire workflow.
-
-
Sample Preparation: Proceed with your established sample preparation protocol (e.g., protein precipitation, solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the samples using a targeted method such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). Monitor at least one specific precursor-to-fragment ion transition for both the analyte and the L-Threonyl-L-lysine IS.
-
Data Processing: Integrate the peak areas for both the analyte and the IS.
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the known concentration of the analyte in the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of the analyte in the unknown samples based on their measured peak area ratios.
-
Expected Mass Spectrometry Data & Fragmentation
Predicting the mass spectrometric behavior of the standard is key for method development.
Table 3: Theoretical m/z of L-Threonyl-L-lysine Precursor Ions
| Ion Species | Charge | Monoisotopic m/z |
| [M+H]⁺ | +1 | 248.1605 |
| [M+2H]²⁺ | +2 | 124.5841 |
Upon fragmentation via Collision-Induced Dissociation (CID), peptides typically break at the peptide bond, generating b- and y-ions.[11][12] The b-ions contain the N-terminus, while the y-ions contain the C-terminus.[13]
Caption: General representation of peptide fragmentation.
For Thr-Lys, the most informative fragments are expected to be the y₁ and b₁ ions.
Table 4: Predicted Major Fragment Ions (Monoisotopic m/z) for [M+H]⁺ Precursor
| Fragment Ion | Sequence | Theoretical m/z | Notes |
| b₁ | Thr | 102.0550 | N-terminal threonine residue. |
| y₁ | Lys | 147.1128 | C-terminal lysine residue. |
| b₁-H₂O | Thr | 84.0444 | Neutral loss of water from threonine side chain. |
Scientist's Note: The y₁ ion (m/z 147.1128) is often a strong and specific fragment for lysine-containing peptides and is an excellent choice for an MRM transition. The b₁ ion is also useful but can sometimes be less specific in complex matrices.
Conclusion
L-Threonyl-L-lysine is a robust, versatile, and cost-effective tool for enhancing the quality of mass spectrometry data. Its well-defined physicochemical and mass spectrometric properties make it an excellent standard for routine system suitability testing, ensuring consistent instrument performance over time. Furthermore, its utility as a non-endogenous internal standard provides a reliable method for improving the precision of relative quantification assays. The protocols outlined in this document provide a validated framework for the seamless integration of L-Threonyl-L-lysine into a wide range of LC-MS workflows, empowering researchers to generate more reliable and reproducible results.
References
-
PubChem. (n.d.). L-Threonyl-L-alanyl-L-lysine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Lys-Thr-Lys. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2024). Lysine. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
Barnes, S. (2010). Peptide ion fragmentation in mass spectrometry. UAB. Retrieved from [Link]
-
Broadhurst, D., et al. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. Metabolomics, 14(71). Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 52(2), 205-217. Retrieved from [Link]
-
Non-Linear Dynamics. (n.d.). What do the B & Y Matches Mean?. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Internal Standards for Protein Quantification by LC-MS/MS. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
American Chemical Society. (2021). L-Lysine. Retrieved from [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]
-
AACC. (2018). Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Section 4B. CID of Peptides and De Novo Sequencing. Retrieved from [Link]
-
MacCoss Lab Software. (n.d.). Developing system suitability criteria and evaluation methods for proteomics experiments. Retrieved from [Link]
-
AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
D'Arienzo, C. J., et al. (2018). Internal Standard Quantification Using Tandem Mass Spectrometry of a Tryptic Peptide in the Presence of an Isobaric Interference. Analytical Chemistry, 90(23), 14011-14017. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical peptide fragmentation generates b or y ions of different mass.... Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?. Retrieved from [Link]
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. myadlm.org [myadlm.org]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. What do the B & Y Matches Mean? [nonlinear.com]
Application Note: Optimizing Incubation Conditions for L-Lysine, L-threonyl- Assays
This Application Note is designed for researchers and drug development scientists focusing on the bioanalysis and stability profiling of hydrophilic, cationic peptide moieties, specifically the L-Lysine, L-threonyl- (Lys-Thr/Thr-Lys) motif.[1] This sequence presents unique challenges in assay development due to the basicity of the
Executive Summary
The L-Lysine, L-threonyl- moiety is a critical structural element in various bioactive peptides, prodrug scaffolds, and protease substrates.[1] However, accurate assay data is often compromised by two main factors: non-specific binding (NSB) due to the cationic nature of Lysine, and chemical instability (dehydration/beta-elimination) of the Threonine side chain under improper incubation conditions.
This guide provides a self-validating framework to optimize incubation parameters (pH, temperature, buffer composition, and vessel type) to ensure data integrity in pharmacokinetic (PK) and enzymatic assays.
Physicochemical Challenges & Mechanistic Insight
To optimize the assay, one must first understand the molecular behavior of the analyte during incubation.
The Cationic Adsorption Problem
L-Lysine contains a primary amine (
-
Mechanism: The positive charge leads to rapid electrostatic interaction with negatively charged silanol groups on glass surfaces or carboxyl groups on standard polypropylene, causing Non-Specific Binding (NSB) .
-
Impact: Loss of analyte during incubation results in artificially low recovery and erroneous kinetic data (
, ).
Threonine Instability
L-Threonine possesses a secondary hydroxyl group.[1]
-
Mechanism: Under alkaline conditions (pH > 8.0) or high temperatures, Threonine is susceptible to
-elimination, converting to dehydro-amino butyric acid.[1] -
Impact: Degradation of the substrate during the incubation period, independent of the enzymatic activity being measured.
Optimization Logic & Workflow
The following decision tree illustrates the systematic approach to selecting incubation conditions.
Figure 1: Decision matrix for selecting incubation parameters based on assay goals.[1] Note the critical divergence at Vessel Selection to prevent analyte loss.
Detailed Optimization Protocol
Variable 1: Incubation Vessel & Surface Chemistry
Goal: Minimize analyte loss to container walls.
-
Standard: Standard Polypropylene (PP) or Borosilicate Glass.[1] (NOT RECOMMENDED)
-
Optimized:
-
Use Low-Retention (Low-Bind) Polypropylene tubes/plates.[1]
-
For glass requirements, use Silanized Glass to mask silanol groups.
-
-
Validation Step: Pre-incubate a known concentration (e.g., 1 µM) of the Lys-Thr peptide in buffer for 2 hours.[1] Analyze supernatant. Recovery must be >95% compared to T=0.
Variable 2: Buffer Composition & pH
Goal: Maintain solubility and chemical stability.
-
Buffer System: Phosphate buffers (PBS) are common but can precipitate with divalent cations.[1] HEPES (25-50 mM) is preferred for Lys-Thr assays due to better pH stability during temperature shifts.[1]
-
pH Strategy:
-
Additives (Critical):
-
To further reduce Lysine-mediated adsorption, add 0.05% Tween-20 or 0.1% BSA (if compatible with downstream detection) to the incubation buffer.[1]
-
Variable 3: Temperature & Time
Goal: Balance reaction rate with evaporation and degradation.
-
Evaporation Control: For incubations >1 hour at 37°C, use adhesive plate seals or heated lids to prevent volume loss, which artificially concentrates the analyte.
-
Thermostability Check: Perform a "No-Enzyme" control incubation. If the Lys-Thr signal decreases >5% over the assay duration in buffer alone, reduce temperature to 30°C or 25°C and re-validate
.
Master Protocol: Metabolic Stability Assay
This protocol determines the half-life (
Materials
-
Test Compound: L-Lysine, L-threonyl- derivative (10 mM DMSO stock).
-
Matrix: Pooled Human Plasma or Liver Microsomes (0.5 mg/mL protein).[1]
-
Buffer: 100 mM Potassium Phosphate or HEPES, pH 7.4.
-
Stop Solution: Acetonitrile containing 0.1% Formic Acid + Internal Standard (IS).[1]
Workflow
-
Preparation:
-
Dilute Test Compound to 1 µM in pre-warmed (37°C) Buffer/Matrix mix.
-
Note: Keep DMSO concentration < 0.5% to avoid enzyme inhibition.[1]
-
-
Incubation:
-
Incubate in Low-Bind 96-well plates at 37°C with gentle shaking (300 rpm).
-
Timepoints: 0, 5, 15, 30, 60, 120 minutes.
-
-
Sampling:
-
At each timepoint, transfer 50 µL of reaction mixture into 150 µL of Stop Solution .
-
Why? Immediate protein precipitation and acidification stops the reaction and stabilizes the Thr residue.[1]
-
-
Processing:
-
Vortex (5 min) -> Centrifuge (4000g, 20 min, 4°C).
-
Transfer supernatant to analysis plate.[1]
-
-
Analysis:
Data Analysis Table
Summarize stability data using the following structure:
| Parameter | Formula / Method | Acceptance Criteria |
| % Remaining | N/A | |
| Elimination Constant ( | Slope of | |
| Half-life ( | Reproducible (CV < 15%) | |
| Intrinsic Clearance ( | Reference standard within 2-fold |
Troubleshooting & Self-Validation
-
Issue: High variability between replicates.
-
Issue: Rapid degradation at T=0.
-
Issue: Low MS Sensitivity.
References
-
Evaluation of Non-Specific Binding in Peptide Analysis Source: Waters Corporation Application Notes.[1] URL:[Link] (Validates the requirement for low-bind surfaces for cationic peptides)
-
Guidance for Industry: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA).[1] URL:[Link] (Provides the regulatory framework for stability and accuracy acceptance criteria)[1]
-
Amino Acid Analysis: Hydrolysis and Quantitation Source: Agilent Technologies Technical Overview.[1] URL:[Link] (Reference for Threonine stability during acid hydrolysis)
Sources
- 1. CAS # 1133962-80-7, L-Threonyl-L-leucyl-L-phenylalanyl-L-asparaginyl-L-valyl-L-isoleucyl-L-lysyl-L-seryl-L-valine - chemBlink [chemblink.com]
- 2. A constitutional isomer selective chemical proteomic strategy for system-wide profiling of protein lysine 5-hydroxylation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05397D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of Hexapeptide ALA-ASP-LEU-LYS-PRO-THR by MALDI MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of L-Threonyl-L-lysine (Thr-Lys) via Fmoc-SPPS
Executive Summary & Strategic Rationale
The synthesis of the dipeptide L-Threonyl-L-lysine (Thr-Lys) presents unique challenges often overlooked in standard peptide workflows. While short, this sequence combines a sterically hindered
Critical Failure Points in Standard Protocols:
-
Diketopiperazine (DKP) Formation: The most significant risk in dipeptide synthesis.[2] Upon deprotection of the N-terminal Threonine, the free amine can intramolecularly attack the C-terminal ester linkage, cyclizing to form a DKP and cleaving the peptide from the resin prematurely.
-
Racemization: The
-branched nature of Threonine makes activation slower, increasing the window for base-catalyzed racemization (stereoinversion) at the -carbon.[1] -
Hydrophilicity: The final product is highly polar, complicating standard C18 RP-HPLC retention and purification.[1]
The Solution: This protocol utilizes 2-Chlorotrityl Chloride (2-CTC) resin to sterically suppress DKP formation and employs DIC/Oxyma Pure coupling chemistry to maximize efficiency while minimizing racemization risks associated with traditional HOBt/HATU methods.[1]
Strategic Planning: Reagents & Materials
Resin Selection: The Anti-DKP Strategy
Standard Wang resin is not recommended for this dipeptide due to the high risk of DKP formation during the basic Fmoc-deprotection step of the second residue.[1]
Coupling Reagents: Efficiency vs. Racemization[1]
| Reagent System | Role | Pros | Cons |
| DIC / Oxyma Pure | Primary Choice | High efficiency, low racemization, safer (non-explosive) than HOBt.[1] | Slower than HATU for extremely hindered junctions.[1] |
| HATU / HOAt / DIPEA | Alternative | Extremely fast kinetics for difficult couplings.[1] | Risk of guanidinylation of Lys side chain; expensive; potential racemization if base is excessive.[1] |
| HBTU / DIPEA | Legacy | Cheap, standard.[1] | Higher racemization risk; lower efficiency than Oxyma.[1] |
Building Blocks
-
N-Terminus: Fmoc-L-Thr(tBu)-OH (tBu protects the hydroxyl from O-acylation).[1]
-
C-Terminus: Fmoc-L-Lys(Boc)-OH (Boc protects the
-amine).[1]
Detailed Experimental Protocol
Resin Loading (If not using pre-loaded resin)
If using commercial H-Lys(Boc)-2-ClTrt resin, skip to 3.2.[1]
-
Swell Resin: Place 1.0 g of 2-CTC resin in a reactor. Add dry DCM (10 mL) and swell for 20 min. Drain.
-
Loading Solution: Dissolve Fmoc-Lys(Boc)-OH (1.2 eq relative to resin capacity) in dry DCM (10 mL). Add DIPEA (4.0 eq).[1]
-
Reaction: Add solution to resin. Agitate for 2 hours at room temperature.
-
Capping: Add MeOH (1 mL) to the reaction mixture (active species scavenger) and agitate for 20 min.
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[1]
The Synthesis Cycle (Fmoc-SPPS)[1]
Scale: 0.1 mmol | Solvent: DMF (Peptide Grade)
Step A: Fmoc Deprotection[7][8]
-
Reagent: 20% Piperidine in DMF (v/v) with 0.1 M Oxyma Pure (to suppress aspartimide formation, though less relevant here, it is good practice).
-
Protocol:
Step B: Coupling of Threonine
-
Reagents:
-
Activation: Dissolve Amino Acid and Oxyma in minimal DMF. Add DIC immediately prior to adding to resin.[1]
-
Reaction:
Step C: Final Fmoc Removal
Repeat Step A to remove the Fmoc group from the N-terminal Threonine.[1]
Cleavage & Side-Chain Deprotection
This step simultaneously cleaves the peptide from the resin and removes the tBu (Thr) and Boc (Lys) protecting groups.
-
Cocktail: TFA / TIS / H2O (95:2.5:2.5 v/v/v).[1]
-
Protocol:
-
Wash resin with DCM (3x) to remove DMF traces.[1]
-
Add Cleavage Cocktail (5 mL per 0.1 g resin).
-
Agitate for 2 hours at Room Temperature.
-
Collection: Filter the resin and collect the filtrate. Wash resin with 1 mL TFA and combine.[1]
-
Precipitation: Add filtrate dropwise into cold Diethyl Ether (-20°C, 10x volume).
-
Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and resuspend pellet in fresh ether. Repeat 2x.
-
Drying: Dry the white pellet under nitrogen flow or high vacuum.
-
Visualization of Workflows
Synthesis Logic & DKP Avoidance
The following diagram illustrates the critical decision pathways and the mechanism of DKP formation that this protocol avoids.
Caption: Workflow comparison showing how 2-CTC resin prevents the fatal Diketopiperazine (DKP) side reaction common in dipeptide synthesis.
Analysis & Purification Protocol
Due to the high polarity of Thr-Lys, standard C18 gradients often result in elution near the void volume.
HPLC Method (Ion-Pairing)[1]
-
Column: C18-AQ (Aqua) or Polar-Embedded C18 (e.g., Phenomenex Luna Omega Polar C18), 5 µm, 4.6 x 150 mm.[1]
-
Mobile Phase A: 0.1% TFA in H2O (TFA acts as an ion-pairing agent to increase retention).[1]
-
Gradient: 0% B for 2 min, then 0-20% B over 20 min. (Very shallow gradient required).[1]
-
Detection: UV at 214 nm (Amide bond) and 220 nm.[1]
Mass Spectrometry
-
Method: ESI-MS (Positive Mode).[1]
-
Expected Mass:
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Missing Product | DKP Formation | Ensure 2-CTC resin is used. Do not leave the deprotected dipeptide on resin for long periods. |
| Double Peaks in HPLC | Racemization (L-Thr vs D-allo-Thr) | Switch from HATU/DIPEA to DIC/Oxyma. Reduce coupling time. Ensure pre-activation is < 2 min.[1] |
| Product Elutes in Void | High Hydrophilicity | Use 100% Aqueous start.[1] Switch to HILIC column if C18 fails.[1] Ensure TFA is present in mobile phase. |
| Purple Color during Coupling | Visual Artifact | A purple color with Fmoc-Thr(tBu) + Oxyma is a known, generally harmless visual phenomenon.[1] Proceed if Kaiser test is negative.[1] |
References
-
BenchChem. "A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis."[1] BenchChem Application Notes. Link[1]
-
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."[1] Bachem Technical Guides, 2024.[1] Link
-
Sigma-Aldrich. "Peptide Coupling Reagents Guide: Mechanisms and Selection."[1] MilliporeSigma Technical Library. Link
-
Steinauer, R., et al. "Diketopiperazine Formation in Solid-Phase Peptide Synthesis."[1] Bachem Technical Note. Link
-
CEM Corporation. "Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide."[1] CEM Resources, 2025.[1][4] Link
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. renyi.hu [renyi.hu]
- 6. researchgate.net [researchgate.net]
- 7. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 8. beilstein-journals.org [beilstein-journals.org]
Application Note: Storage and Handling Protocols for L-Threonyl-L-lysine
Abstract & Core Directive
L-Threonyl-L-lysine (Thr-Lys) is a hydrophilic dipeptide often utilized as a bioactive fragment in immunological research (e.g., Tuftsin analogs) and nutritional limiting-amino acid studies. Its physicochemical stability is governed by the hygroscopic nature of the C-terminal Lysine and the nucleophilic potential of the N-terminal Threonine.
This guide provides an authoritative protocol for the storage, handling, and reconstitution of Thr-Lys. The core directive is moisture control: failure to mitigate hygroscopicity will lead to hydrolysis, aggregation, and inaccurate concentration dosing.
Physicochemical Profile
Understanding the molecular properties is the first step in establishing a robust handling protocol.
| Property | Specification |
| Chemical Name | L-Threonyl-L-lysine |
| Sequence | Thr-Lys (T-K) |
| CAS Number | 23161-31-1 |
| Molecular Formula | C₁₀H₂₁N₃O₄ |
| Molecular Weight | 247.29 g/mol |
| Appearance | White to off-white lyophilized powder |
| Solubility | Highly soluble in water (>50 mg/mL); Soluble in PBS |
| pKa Values (Est.) | |
| Hygroscopicity | High (Due to Lysine side chain) |
Storage Protocols
The stability of Thr-Lys is non-linear with respect to temperature and humidity. While the peptide bond is relatively stable, the primary amine of Lysine is susceptible to oxidative degradation and moisture-induced hydrolysis over time.
Decision Logic for Storage
Do not treat all aliquots equally. Use the following logic flow to determine the optimal storage condition based on your experimental timeline.
Figure 1: Decision matrix for storage conditions based on physical state and usage timeline.
Detailed Storage Guidelines
A. Lyophilized Powder (Long-Term)
-
Temperature: -20°C is the gold standard. -80°C is acceptable but unnecessary for this specific dipeptide.
-
Container: Vial must be tightly sealed. Parafilm wrapping is recommended to create a secondary moisture barrier.
-
Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing active silica gel desiccant.
-
Shelf Life: 24 months if kept dry and frozen.
B. Reconstituted Solution (Stock)
-
Stability: Peptides containing Threonine and Lysine are prone to microbial degradation if stored in non-sterile water at 4°C.
-
Protocol: Aliquot stock solutions into single-use volumes (e.g., 50 µL or 100 µL) to prevent freeze-thaw cycles.
-
Buffer: Acidic buffers (0.1% acetic acid) can enhance stability by protonating the amine groups, reducing reactivity.
Handling & Reconstitution Protocol
Scientific Integrity Note: The most common source of experimental error with hygroscopic peptides is "weighing error" due to water absorption during the weighing process.
The "Warm-Up" Rule
Never open a cold peptide vial immediately.
-
Remove vial from -20°C storage.
-
Place on benchtop for 30–60 minutes to equilibrate to room temperature.
-
Why? Opening a cold vial causes atmospheric condensation to form instantly on the powder, initiating hydrolysis and clumping.
Reconstitution Workflow
Figure 2: Step-by-step reconstitution workflow to ensure sterility and concentration accuracy.
Solvent Selection Guide
-
Water (HPLC Grade): Recommended for initial stock (10–20 mg/mL).
-
PBS (pH 7.4): Suitable, but ensure the pH is compatible with downstream applications.
-
DMSO: Not required. Thr-Lys is highly water-soluble. Avoid DMSO unless necessary for co-solubility with hydrophobic partners.
Quality Control & Troubleshooting
| Observation | Diagnosis | Remediation |
| Powder is clumped/sticky | Moisture absorption (Hygroscopic failure). | Do not use for quantitative assays. Weighing will be inaccurate. |
| Solution turns yellow | Oxidation of Lysine amine groups. | Discard. Ensure future stocks are degassed or stored under nitrogen. |
| Insoluble particles | Aggregation or salt precipitation. | Sonication (5-10s). If persistent, filter (0.2 µm). Check pH. |
Validation Assay (HPLC): To verify integrity, use a C18 Reverse-Phase column.
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient: 0% to 20% B over 20 minutes (Thr-Lys is very polar and elutes early).
-
Detection: UV 214 nm (peptide bond).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10332210, Thr-Lys. Retrieved from [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Lysyl-L-Threonine (Lys-Thr) Synthesis
[1]
Executive Summary
Low yield in the synthesis of sequences containing L-Lysine (Lys) and L-Threonine (Thr)—specifically the L-Lys-L-Thr dipeptide motif—is rarely due to a single factor. It is typically a convergence of three distinct chemical challenges:
-
Diketopiperazine (DKP) Formation: The primary cause of yield loss at the dipeptide stage, where the peptide cyclizes and cleaves itself from the resin prematurely.
-
Steric Hindrance &
-Branching: Threonine is -branched, creating significant steric bulk that impedes acylation.[1] -
Side-Chain Acylation: The hydroxyl group of Threonine, if inadequately protected, can undergo O-acylation, leading to branched impurities (depsipeptides).
This guide provides a root-cause analysis and validated protocols to resolve these issues.
Part 1: Diagnostic Flowchart
Before altering your chemistry, use this decision tree to identify the failure point based on your analytical data (LC-MS/HPLC).
Figure 1: Diagnostic logic for identifying the root cause of low yield based on crude mass spectrometry data.
Part 2: The "Yield Killer" – Diketopiperazine (DKP) Formation[2][3][4]
If you are synthesizing a dipeptide (e.g., H-Lys-Thr-OH) or the C-terminal end of a peptide, and your yield is near zero while the resin washings contain a UV-active species, you are likely experiencing DKP formation .[1]
The Mechanism
When the second amino acid (Lys) is deprotected, its free
Risk Factor: High.[1] This is catalyzed by basic conditions (piperidine during Fmoc removal) and is particularly fast when Proline or Glycine are involved, but Lys-Thr is also susceptible due to the conformational flexibility of Lysine.
The Solution: Resin Selection
Do NOT use Wang Resin for dipeptide synthesis if DKP is observed. Wang linkers require strong acid to cleave, meaning the peptide bond to the resin is an ester, which is a good leaving group for DKP.
Recommended Protocol:
-
Switch to 2-Chlorotrityl Chloride (2-CTC) Resin.
-
Why: The steric bulk of the trityl group prevents the attack of the amine on the ester linkage.
-
-
Use "Bulky" Bases for Deprotection.
-
Replace 20% Piperidine with 25% Piperidine in DMF + 0.1M HOBt . The HOBt suppresses the side reaction.
-
Part 3: Overcoming Steric Hindrance (Coupling Efficiency)
Threonine is a
Optimized Coupling Reagents Table
| Reagent System | Reactivity | Risk of Racemization | Recommendation |
| DIC / Oxyma Pure | High | Low | Standard Choice. Excellent for preventing racemization while maintaining high coupling efficiency.[1] |
| HATU / HOAt / DIEA | Very High | Moderate | Use for Difficult Couplings. If DIC fails, switch to HATU. Warning: Do not pre-activate for >1 min to avoid guanidinium capping. |
| HBTU / HOBt | Moderate | Low | Avoid for Lys-Thr. Often insufficient for sterically hindered |
Protocol: Double Coupling Strategy
For the attachment of Fmoc-Lys(Boc)-OH to H-Thr(tBu)-Resin:
-
Coupling 1: 4 eq. Fmoc-Lys(Boc)-OH, 4 eq.[1][3][4] DIC, 4 eq. Oxyma Pure in DMF.[5] React for 60 minutes at Room Temp.
-
Wash: DMF (3x).
-
Coupling 2: 4 eq. Fmoc-Lys(Boc)-OH, 3.9 eq.[1] HATU, 8 eq. DIEA in NMP. React for 45 minutes .
-
Capping: Acetic Anhydride/DIEA/DMF to terminate unreacted chains (prevents deletion sequences).
Part 4: Preventing Side Reactions (O-Acylation)
If you observe a mass corresponding to [Product + Lysine], the hydroxyl group of Threonine has likely participated in the reaction.
-
Cause: Inadequate protection of the Threonine side chain.
-
Prevention:
-
Always use Fmoc-Thr(tBu)-OH .[1] The tert-butyl ether is stable to base and prevents acylation.[1]
-
Avoid Trityl (Trt) protection on Thr if using strong acids early in the synthesis, as it is more labile than tBu.
-
Check Base Quality: Old or wet DIEA/NMM can promote O-acylation.[1] Use fresh, high-quality tertiary amines.
-
Part 5: Validated Experimental Protocol
Objective: Synthesis of H-Lys-Thr-OH (Dipeptide) avoiding DKP.
Materials
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6–0.8 mmol/g).[1]
-
Solvents: DCM (anhydrous), DMF (peptide grade).
Step-by-Step Workflow
-
Resin Loading (Critical Step):
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Note: Keep times short to minimize DKP risk.[7]
-
-
Coupling Lysine:
-
Final Cleavage:
-
Wash resin with DCM (5x) to remove all DMF.
-
Cleavage Cocktail: TFA / TIS / H2O (95:2.5:2.5) .
-
Shake for 2 hours.
-
Precipitate in cold diethyl ether.
-
FAQ: Frequently Asked Questions
Q: Why is my crude product water-soluble and not precipitating in ether? A: The dipeptide H-Lys-Thr-OH is highly polar and hydrophilic.[1] Short peptides often do not precipitate well in ether.
-
Fix: Instead of ether precipitation, evaporate the TFA under a nitrogen stream to an oil, dissolve in water/acetonitrile, and lyophilize directly.
Q: Can I use microwave synthesis for this? A: Yes, but use caution. Microwave heating (e.g., 75°C) improves the coupling of hindered Threonine but accelerates DKP formation during deprotection.
-
Modification: Use microwave for the coupling steps only. Perform Fmoc deprotection at room temperature.[1]
Q: I see a peak at M-18 in my LC-MS. Is this DKP? A: Likely, yes. However, it could also be the formation of an oxazoline intermediate if the Threonine side chain was unprotected. If the peak corresponds to the cyclic dipeptide mass, it is DKP. If it is the linear peptide losing water, it might be an instrument artifact (source fragmentation).
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][7][10][11][12][13][14] Chemical Reviews, 109(6), 2455–2504. Link
-
Giraud, M., et al. (1999). "Diketopiperazine formation during the synthesis of dipeptides using Fmoc/tBu chemistry." Journal of Peptide Science, 5(3), 157-163. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
-
Biotage. (2023).[1][4] "Preventing Aspartimide Formation and Other Side Reactions."[7][15] The Peptide Synthesis Blog. Link
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 11. chempep.com [chempep.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
Preventing racemization during L-Lysine, L-threonyl- coupling
To: Research & Development Team From: Technical Support Center – Peptide Chemistry Division Subject: Troubleshooting Guide: Preventing Racemization in L-Lysine / L-Threonyl Coupling
Executive Summary: The Stereochemical Challenge
The coupling of L-Threonine (Thr) and L-Lysine (Lys) presents a unique stereochemical risk profile. While L-Lysine is generally robust as a nucleophile, L-Threonine is highly susceptible to racemization during carboxyl activation . This is primarily driven by the electron-withdrawing nature of the
This guide functions as a self-validating technical resource. It moves beyond "standard protocols" to explain the why and how of preserving optical purity, specifically focusing on the L-Threonyl- (acyl donor) to L-Lysine (nucleophile) ligation, which is the highest-risk vector for epimerization.
Mechanism of Failure: Why Racemization Occurs
To prevent racemization, one must understand the enemy. In Threonine coupling, the primary mechanism is Oxazolone Formation followed by Base-Catalyzed Enolization .
-
Activation: The carboxyl group of N-protected Threonine is activated (e.g., by HBTU/DIEA).
-
Cyclization: The carbonyl oxygen of the amide backbone attacks the activated carboxyl carbon, forming a 5-membered oxazolone ring .
-
Deprotonation: The acidity of the
-proton is significantly increased in this planar ring system. Excess base (DIEA) abstracts this proton, forming a resonance-stabilized enolate. -
Reprotonation: The enolate reprotonates non-stereoselectively, resulting in a mix of L- and D-isomers (racemization).[1]
Critical Factor: The side-chain protecting group on Threonine (typically
Troubleshooting & FAQs
Q1: I am seeing significant D-Thr impurity (5-10%) in my crude peptide. What is the root cause?
Diagnosis: This is classic "Over-Activation" combined with "Base Overload." Root Cause: You are likely using a uronium-based activator (HBTU, HATU) with excess tertiary base (DIEA, NMM). The high pH promotes oxazolone formation before the Lysine amine can attack. Solution:
-
Switch Reagents: Move to DIC (Diisopropylcarbodiimide) / Oxyma Pure .[2] This combination creates a reaction environment with a lower pH (near neutral) compared to the basic conditions required for HBTU.
-
Protocol Adjustment: If you must use uronium salts, reduce the base to 0.95 equivalents relative to the acid, ensuring no free base exists to abstract the
-proton.
Q2: Does the order of addition matter for Lys-Thr coupling?
Answer: Yes, critically.
-
Scenario A (Thr is the Acyl Donor): High Risk. The activated Threonine is prone to racemization.[1][3] Pre-activation times must be minimized (< 2 mins). Add the base last, immediately before adding the mixture to the Lysine-resin.
-
Scenario B (Lys is the Acyl Donor): Lower Risk. Lysine is less prone to racemization (unless using Histidine-like conditions). However, ensure the Lysine side-chain is orthogonally protected (e.g., Boc/Alloc) to prevent branching.
Q3: My Threonine side chain is unprotected. Can I still couple it?
Answer: Do not attempt this. Coupling unprotected Threonine leads to O-acylation (ester formation on the side chain) and massive racemization. The free hydroxyl group facilitates internal proton transfer and stabilizes the enol form.
-
Requirement: Always use Fmoc-Thr(tBu)-OH or Boc-Thr(Bzl)-OH . The bulky ether protection sterically hinders the
-position and reduces acidity.
Q4: Is Collidine better than DIEA?
Answer: Yes. 2,4,6-Trimethylpyridine (Collidine) is a weaker, more sterically hindered base than DIEA. It is sufficient to drive the formation of the active ester but insufficient to rapidly abstract the
Technical Protocol: High-Fidelity Coupling
Objective: Couple Fmoc-Thr(tBu)-OH to H-Lys(Boc)-Resin with <0.5% Racemization.
Reagents:
-
Amino Acid: Fmoc-Thr(tBu)-OH (3.0 eq)
-
Activator: DIC (3.0 eq)
-
Additive: Oxyma Pure (3.0 eq) (Superior to HOBt for racemization suppression)
-
Solvent: DMF (Anhydrous)
-
Base: None required for DIC/Oxyma activation.
Step-by-Step Procedure:
-
Resin Preparation:
-
Swell H-Lys(Boc)-Resin in DMF for 20 minutes.
-
Drain DMF.
-
-
Activation (The "Pre-Mix"):
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH and Oxyma Pure in minimal DMF.
-
Cool the solution to 0°C (ice bath). Low temperature kinetically favors the amide bond formation over the oxazolone pathway.
-
Note: The solution may turn yellow/orange; this is the active ester forming.
-
-
Coupling:
-
Immediately transfer the cold activated solution to the resin.
-
Agitate at room temperature (do not heat!) for 60 minutes.
-
Why no heat? Microwave or heated coupling (50°C+) drastically increases the rate of racemization for Threonine and Cysteine.
-
-
Monitoring:
-
Perform a Chloranil test (for secondary amines) or Kaiser test (if Lysine is N-terminal primary amine).
-
If recoupling is needed, use fresh reagents; do not extend time beyond 2 hours.
-
Comparative Data: Coupling Reagents vs. Racemization[2][3]
Table 1: Racemization levels of L-Thr during coupling (Model Peptide: Gly-Thr-Lys-NH2)
| Coupling System | Base Used | Racemization (% D-Thr) | Verdict |
| HBTU / HOBt | DIEA (2.0 eq) | 2.5 - 5.0% | High Risk |
| HATU / HOAt | DIEA (2.0 eq) | 4.0 - 8.0% | Avoid (Over-activation) |
| DIC / HOBt | None | 0.8 - 1.5% | Acceptable |
| DIC / Oxyma | None | < 0.2% | Recommended |
| DIC / Oxyma | Collidine | < 0.5% | Good Alternative |
Visualizations
Figure 1: The Oxazolone Racemization Pathway
This diagram illustrates the mechanistic "danger zone" where the active ester diverts into the planar oxazolone ring, leading to the loss of chirality.[5]
Caption: The kinetic competition between direct coupling (Green) and the oxazolone racemization pathway (Red).
Figure 2: Racemization Prevention Decision Tree
Follow this logic flow to select the optimal conditions for your specific experiment.
Caption: Logical workflow to minimize stereochemical loss during Threonine activation.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Steinauer, R., et al. (1989). Racemization of threonine during peptide coupling.[1][3] International Journal of Peptide and Protein Research. [Link][4]
Sources
Technical Support Center: Resolving Peak Tailing of L-Threonyl-L-lysine in HPLC
Welcome to the technical support center for resolving common chromatographic issues encountered during the analysis of the dipeptide L-Threonyl-L-lysine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and eliminate peak tailing in their High-Performance Liquid Chromatography (HPLC) analyses. By understanding the underlying chemical interactions and systematically applying the solutions provided, you can achieve symmetrical, reproducible peaks for accurate quantification and characterization.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding peak tailing with L-Threonyl-L-lysine:
Q1: Why is my L-Threonyl-L-lysine peak tailing in my reversed-phase HPLC method?
Peak tailing for L-Threonyl-L-lysine is most often caused by secondary interactions between the basic lysine residue of the dipeptide and acidic silanol groups on the surface of the silica-based stationary phase.[1][2][3][4] The primary amino group on the lysine side chain is protonated at typical mobile phase pH values, leading to a strong electrostatic interaction with negatively charged, deprotonated silanol groups. This strong, non-ideal retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
Q2: How does the mobile phase pH affect the peak shape of L-Threonyl-L-lysine?
The mobile phase pH is a critical factor influencing the peak shape of ionizable compounds like L-Threonyl-L-lysine.[5][6] The dipeptide has multiple ionizable groups: a carboxylic acid, an α-amino group, and the ε-amino group on the lysine side chain. The pKa values for L-lysine are approximately 2.18 for the carboxyl group, 8.95 for the α-amino group, and 10.53 for the side-chain amino group.[7] At a mobile phase pH between roughly 4 and 8, the silanol groups on the column are partially to fully deprotonated (negatively charged), while the lysine side chain is protonated (positively charged), maximizing the undesirable ionic interaction and leading to significant peak tailing.
Q3: What is the quickest way to try and fix my peak tailing issue?
The most straightforward initial step is to lower the mobile phase pH to around 2.5-3.0.[4] At this low pH, the majority of the surface silanol groups are protonated and therefore neutral, which minimizes the secondary ionic interactions with the positively charged L-Threonyl-L-lysine. This can often lead to a dramatic improvement in peak symmetry.
Q4: Can I just add a buffer to my mobile phase to solve the problem?
Yes, using a buffer is highly recommended. A buffer will maintain a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes, especially for ionizable analytes.[3][8] For low pH work, a phosphate buffer at a concentration of 10-20 mM is a good starting point.[9] Insufficient buffer concentration can lead to poor peak shape, as the sample itself can alter the local pH on the column.[10][11]
Q5: Are there alternative column chemistries I should consider if pH adjustment doesn't work?
If peak tailing persists, consider using a column with a highly deactivated stationary phase, often labeled as "base-deactivated" or designed for the analysis of basic compounds. These columns have a lower density of residual silanol groups. Alternatively, for a polar molecule like L-Threonyl-L-lysine, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column with both reversed-phase and ion-exchange characteristics can provide better peak shapes and retention.[12]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing for L-Threonyl-L-lysine. Follow these steps sequentially for the most effective troubleshooting.
Step 1: Initial Assessment and System Check
Before modifying your method, it's essential to rule out common system-level problems that can cause peak tailing for all analytes.
-
Column Health:
-
Void at the Column Inlet: A void in the packing material at the head of the column can cause peak distortion.[4]
-
Blocked Frit: A partially blocked inlet frit can also lead to poor peak shape.[4]
-
Contamination: Strongly retained compounds from previous injections can create active sites that cause tailing.
-
-
Extra-Column Volume:
-
Excessively long or wide-bore tubing between the injector, column, and detector can contribute to band broadening and peak tailing.[13]
-
Protocol: Column and System Evaluation
-
Inspect the column: Check for any visible signs of bed collapse at the inlet.
-
Reverse and flush: If a void or blocked frit is suspected, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% acetonitrile or methanol) for at least 10 column volumes.[4] Consult the column manufacturer's instructions before reversing the flow.
-
Systematic check: If the problem persists, systematically replace components (e.g., tubing, fittings) to identify sources of extra-column volume.
-
Inject a neutral standard: Inject a well-behaved, neutral compound to see if it also exhibits tailing. If it does, the issue is likely with the system or column hardware. If the neutral compound has a good peak shape, the problem is specific to the chemical interactions of L-Threonyl-L-lysine with the stationary phase.
Step 2: Optimizing the Mobile Phase
As discussed, the mobile phase composition is paramount for controlling the peak shape of basic analytes.
2.1. Mobile Phase pH Adjustment
The primary goal is to suppress the ionization of the surface silanol groups.
Protocol: Low pH Mobile Phase Preparation
-
Prepare the aqueous component: Use high-purity water.
-
Add a buffer: A phosphate buffer is a good choice for low pH applications. Prepare a 10-50 mM solution.
-
Adjust pH: Use an acid like phosphoric acid or formic acid to adjust the pH of the aqueous portion of the mobile phase to 2.5-3.0.
-
Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter before mixing with the organic modifier.
-
Mix with organic solvent: Prepare the final mobile phase by mixing the buffered aqueous solution with the appropriate amount of organic solvent (e.g., acetonitrile or methanol).
Diagram: Analyte-Stationary Phase Interaction at Different pH Values
Caption: Effect of mobile phase pH on analyte-stationary phase interactions.
2.2. Buffer Concentration
The buffer concentration must be sufficient to control the pH and overcome the sample's own buffering capacity.
| Buffer Concentration | Effect on Peak Shape | Recommendation |
| Too Low (<5 mM) | Insufficient buffering capacity, leading to pH shifts on the column and potential peak distortion.[9] | Start with a concentration of at least 10-20 mM. |
| Optimal (10-50 mM) | Provides good pH control and generally improves peak symmetry for basic compounds. | This is the recommended range for most applications. |
| Too High (>100 mM) | Can lead to buffer precipitation, especially with high organic content, and may increase system backpressure.[14] | Avoid unless necessary for a specific separation. |
2.3. Use of Mobile Phase Additives
If pH adjustment alone is not sufficient, consider adding a competing base or an ion-pairing agent.
-
Competing Base (e.g., Triethylamine - TEA): A small, basic molecule that preferentially interacts with the active silanol sites, effectively masking them from the analyte. A typical concentration is 0.05-0.1% (v/v). Caution: TEA can be aggressive to the silica backbone and may shorten column lifetime.
-
Ion-Pairing Agents (e.g., Trifluoroacetic Acid - TFA): Anionic ion-pairing agents like TFA can pair with the positively charged analyte, forming a neutral, more hydrophobic complex that is better retained by the reversed-phase mechanism.[15][16][17] It also serves as an acid to control the mobile phase pH. A common concentration is 0.1% (v/v).
| Additive | Mechanism of Action | Pros | Cons |
| Triethylamine (TEA) | Competing base; masks silanol groups. | Effective at improving peak shape for basic compounds. | Can shorten column lifetime; not ideal for LC-MS due to ion suppression. |
| Trifluoroacetic Acid (TFA) | Ion-pairing with basic analytes; suppresses silanol ionization. | Improves peak shape and retention; volatile and suitable for LC-MS. | Can be difficult to completely remove from the system; may suppress ionization in ESI-MS. |
Step 3: Column Selection and Alternative Chromatographic Modes
If mobile phase optimization does not yield the desired peak shape, the column itself may be the limiting factor.
3.1. Reversed-Phase Column Selection
-
High-Purity, Base-Deactivated Silica: Modern columns are often manufactured with high-purity silica and proprietary end-capping techniques to minimize the number of accessible silanol groups. Look for columns specifically marketed for the analysis of basic compounds.
-
Shorter Alkyl Chains (e.g., C8, C4): While C18 is common, a less hydrophobic C8 or C4 phase can sometimes provide better peak shapes for polar peptides by reducing the retention time and the opportunity for secondary interactions.[12][18]
3.2. Alternative Chromatographic Modes
For highly polar and basic compounds like L-Threonyl-L-lysine, alternative separation mechanisms can be highly effective.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for the retention and separation of polar compounds that are poorly retained in reversed-phase chromatography.
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange properties, offering multiple retention mechanisms that can be fine-tuned to achieve optimal separation and peak shape for charged analytes.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing.
By following this structured troubleshooting guide, you will be able to systematically identify the cause of peak tailing for L-Threonyl-L-lysine and implement the most effective solution to achieve optimal chromatographic performance.
References
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound L-Lysine (FDB000474). Retrieved from [Link]
-
Stoll, D. R. (2020, February 1). Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. LCGC Europe. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Waters. (n.d.). What column is recommended for polar peptides? - WKB80535. Retrieved from [Link]
-
LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
Biocompare. (2014, October 31). Picking the Perfect HPLC Column. Retrieved from [Link]
-
PubChem. (n.d.). L-Threonyl-L-alanyl-L-lysine. Retrieved from [Link]
-
LCGC International. (2016, September 1). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77–84. [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PharmaCores. (2025, February 9). Your Guide to Select the buffer in HPLC development part 2. Retrieved from [Link]
-
Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Isom, D. G., Castañeda, C. A., & García-Moreno, B. (2011). Large shifts in pKa values of lysine residues buried inside a protein. Proceedings of the National Academy of Sciences, 108(13), 5250–5255. [Link]
-
Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]
-
PW Solutions. (2023, June 9). Titration of the amino acid lysine has three pKa values viz., pKa1... [Video]. YouTube. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable. The pKa values are widely cited in biochemical literature.)
Sources
- 1. Showing Compound L-Lysine (FDB000474) - FooDB [foodb.ca]
- 2. L-Threonyl-L-alanyl-L-lysine | C13H26N4O5 | CID 71351122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Your Guide to Select the buffer in HPLC development part 2 [pharmacores.com]
- 9. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hplc.eu [hplc.eu]
- 12. hplc.eu [hplc.eu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. realab.ua [realab.ua]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. technologynetworks.com [technologynetworks.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. biocompare.com [biocompare.com]
Minimizing degradation of L-Lysine, L-threonyl- in storage
Technical Support Center: Minimizing Degradation of L-Lysyl-L-Threonine (Lys-Thr)
Welcome to the Peptide Stability Center
Role: Senior Application Scientist Subject: L-Lysyl-L-Threonine (Lys-Thr) Storage & Stability Ticket ID: STAB-LYSTHR-001
Hello. I understand you are working with L-Lysyl-L-Threonine (Lys-Thr) , a dipeptide that presents a deceptive stability profile.[1] While it lacks the obvious oxidative targets like Methionine or Cysteine, it is highly susceptible to intramolecular cyclization (Diketopiperazine formation) and hygroscopic degradation .
This guide moves beyond generic "store at -20°C" advice. We will dissect the mechanistic causes of degradation and provide a self-validating system to ensure your experimental data remains reproducible.
Module 1: The Core Degradation Pathways
To stabilize Lys-Thr, you must first understand how it dies.[1] There are two primary enemies: Cyclization and Moisture .[1]
The Diketopiperazine (DKP) Trap
Dipeptides are thermodynamically prone to cyclizing into Diketopiperazines (DKPs).[1] In Lys-Thr, the free N-terminal
-
Trigger: Neutral to basic pH (which deprotonates the N-terminus, activating it as a nucleophile).
-
Result: Loss of biological activity; appearance of a new, often hydrophobic peak on HPLC.
Hygroscopicity & Hydrolysis
L-Lysine salts are notoriously hygroscopic.[1] If Lys-Thr absorbs moisture:
-
Physical Change: The powder turns into a sticky gum (deliquescence).[1]
-
Chemical Change: Water facilitates hydrolysis, cleaving the peptide bond to yield free L-Lysine and L-Threonine.
The Maillard Reaction (Excipient Warning)
The
-
Critical Rule: NEVER formulate Lys-Thr with reducing sugars (e.g., Glucose, Lactose) as bulking agents.[1] You will form glycated adducts rapidly.[1]
Module 2: Visualizing the Threat
The following diagram maps the degradation logic. Use this to diagnose what is happening in your tube.[1]
Figure 1: Mechanistic pathways for Lys-Thr degradation. The red path (Cyclization) is the most common storage failure mode for dipeptides.
Module 3: Troubleshooting & Protocols
FAQ: Storage & Handling
Q: My Lys-Thr powder has turned into a sticky gel. Can I still use it?
-
A: No. This indicates deliquescence.[1][2] Once the crystal lattice is broken by water absorption, hydrolysis rates increase exponentially. The molar concentration is now indeterminate.[1] Discard and replace.
Q: What is the optimal pH for Lys-Thr in solution?
-
A: pH 5.0 – 6.0.
-
Why? At pH < 5, acid hydrolysis risk increases.[1] At pH > 6, the N-terminal amine becomes unprotonated (
), triggering the nucleophilic attack that forms the DKP [1]. -
Buffer Recommendation: 10-50 mM Acetate or Citrate buffer.[1] Avoid Phosphate if freezing (pH shifts during freezing can cause degradation).[1]
-
Q: I see a new peak on my HPLC. Is it degradation?
-
A: Use this table to identify the culprit:
| Observation | Suspected Cause | Confirmation Test |
| New Peak (Less Polar) | Diketopiperazine (DKP) | Peak will likely elute after Lys-Thr on RP-HPLC (loss of charged termini makes it more hydrophobic).[1] Mass spec will show M-18 (loss of water).[1] |
| Two New Peaks (Polar) | Hydrolysis | Elute before Lys-Thr.[1] Corresponds to free Lys and Thr standards.[1][5] |
| Browning of Solution | Maillard Reaction | Check formulation for sugars.[1] UV absorbance increase at 420nm.[1] |
Module 4: The "Safe-Harbor" Protocol
To guarantee integrity, follow this Standard Operating Procedure (SOP) for aliquoting and storage.
Protocol: Reconstitution & Cryo-Storage
-
Preparation:
-
Dissolution:
-
Aliquoting:
-
Lyophilization (Optional but Recommended):
-
If not using immediately, flash freeze in liquid nitrogen and lyophilize.
-
Store the powder with a desiccant pack.[1]
-
-
Storage:
Decision Logic for Storage
Figure 2: Decision tree for maximizing shelf-life based on physical state.
References
-
PubChem. (n.d.).[1][5] L-Threonyl-L-alanyl-L-lysine (Compound Summary).[1][5] Note: Used for structural property verification of Lys/Thr containing peptides.[1] Retrieved from [Link][1]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
-
Steinberg, S. (2021).[1] Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides. MDPI.[1] Retrieved from [Link][1]
Sources
Technical Support Center: Overcoming Steric Hindrance in L-Threonyl-L-lysine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with L-threonyl-L-lysine (Thr-Lys) derivatives. The unique structural features of this dipeptide motif frequently lead to steric hindrance, resulting in compromised reaction yields, incomplete couplings, and challenging purifications.
This document provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind common experimental hurdles and to provide robust, actionable protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What makes the L-threonyl-L-lysine linkage specifically prone to steric hindrance?
The synthetic difficulty of the Thr-Lys motif arises from a combination of factors related to both residues:
-
β-branched nature of Threonine: Threonine is a β-branched amino acid, meaning it has a methyl group attached to the β-carbon of its side chain.[1] This bulk is in close proximity to the α-carbon, physically obstructing the approach of an incoming activated carboxyl group or a nucleophilic amine during peptide bond formation.[1]
-
Bulky Side-Chain Protecting Groups: Both threonine and lysine require side-chain protection during synthesis. The threonine hydroxyl is typically protected with a tert-butyl (tBu) or trityl (Trt) group, while the lysine ε-amine is often protected with Boc, Cbz, or other bulky groups.[2][3] These large protecting groups add significant steric bulk, further shielding the reactive centers.
-
Potential for Aggregation: Sequences containing bulky, hydrophobic protecting groups are prone to aggregation and self-association on the solid-phase support, which can obscure the N-terminal amine of the growing peptide chain, making it less accessible for acylation.[4]
The cumulative effect is a sterically crowded environment around the peptide backbone, which slows down reaction kinetics and can lead to incomplete reactions.[5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis and modification of Thr-Lys derivatives.
Problem 1: Low Coupling Yield / Incomplete Reaction
You've attempted to couple an amino acid onto the N-terminus of a resin-bound Thr-Lys peptide, but a monitoring test (e.g., Kaiser or isatin test) indicates a significant amount of unreacted free amine.
Q2: My coupling reaction onto the threonine residue is inefficient. What are the primary causes and how can I resolve this?
This is a classic steric hindrance problem. The N-terminus of the threonine is sterically shielded by its own side chain and the adjacent bulky lysine residue. Standard coupling conditions are often insufficient to drive the reaction to completion.
Causality & Solution Workflow:
The core issue is that the activation of the incoming amino acid is not potent enough, or the activated species is too short-lived to overcome the high energy barrier imposed by steric hindrance. The solution involves a multi-pronged approach focusing on the coupling chemistry and reaction conditions.
Sources
Identifying breakdown products of L-Lysine, L-threonyl-
Topic: Identifying Breakdown Products & Troubleshooting Analytical Workflows Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Stability Paradox of Thr-Lys
Welcome to the Technical Support Center. You are likely here because you are observing inconsistent data with L-Threonyl-L-Lysine (Thr-Lys) .
While often assumed to be stable, this dipeptide is chemically dynamic. Researchers frequently misidentify its degradation products because they look for simple hydrolysis (free amino acids) while missing the more dominant pathway: intramolecular cyclization .
This guide bypasses standard textbook definitions to address the specific failure modes seen in high-sensitivity LC-MS workflows.
Module 1: Diagnostic Triage (Troubleshooting Guides)
Ticket #101: "My target peak is eluting in the void volume."
Issue: Standard Reverse-Phase (C18) chromatography fails to retain Thr-Lys, leading to co-elution with salts and matrix suppression.
Root Cause:
Thr-Lys is highly polar (logP ≈ -3.5). The N-terminal Threonine and C-terminal Lysine (with its
Resolution Protocol: Switch to HILIC Do not attempt to "force" retention on C18 with 100% aqueous conditions (this collapses chains).
Recommended HILIC Method (Zwitterionic Phase):
-
Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Start high organic (90% B)
ramp to 50% B over 10 mins. -
Mechanism: Partitioning into the water-enriched layer on the silica surface.
Alternative (If HILIC is unavailable): Ion-Pairing RP
-
Additive: Add 0.1% Heptafluorobutyric Acid (HFBA) to the mobile phase.
-
Warning: HFBA is a "sticky" reagent that will persistently contaminate your LC-MS system, causing signal suppression in negative mode for future users [1].
Ticket #102: "I see a mass shift of -18 Da. Is this an instrument error?"
Issue: You expect a precursor ion of m/z 248.17 (Linear Thr-Lys), but you observe a dominant peak at m/z 230.16 .
Root Cause: Diketopiperazine (DKP) Formation This is not an instrument error. Dipeptides, especially those with unhindered N-termini, undergo cyclization to form diketopiperazines (cyclic dipeptides). The N-terminal amine attacks the C-terminal carbonyl, expelling water (-18 Da).
-
Linear Thr-Lys:
(MW 247.15) -
Cyclo(Thr-Lys):
(MW 229.14)
Diagnostic Check:
-
Check your sample pH. Basic conditions (pH > 8) accelerate this cyclization rapidly [2].
-
Did you use heat for solubility? Temperatures >40°C promote DKP formation.
Ticket #103: "How do I distinguish breakdown products in complex matrices?"
Issue: Differentiating between simple hydrolysis (Free Thr + Free Lys) and cyclization (DKP) using MS/MS.
Resolution: Fragmentation Mapping Use the following transition table to program your Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method.
Table 1: Mass Spectrometry Identification Guide
| Compound Form | Precursor (M+H)+ | Key Fragment 1 (Quant) | Key Fragment 2 (Qual) | Mechanism |
| Linear Thr-Lys | 248.17 | 84.08 (Lys Immonium) | 129.10 (Lys internal) | Standard Peptide Bond |
| Cyclo(Thr-Lys) | 230.16 | 84.08 (Lys Immonium) | 101.07 (Thr Immonium - H2O) | Ring Opening Fragmentation |
| Free Lysine | 147.11 | 84.08 | 130.08 (loss of NH3) | Hydrolysis Product |
| Free Threonine | 120.07 | 74.06 | 56.05 | Hydrolysis Product |
Note: The Lysine immonium ion (m/z 84) is common to all Lys-containing species. You must use the precursor mass to distinguish them [3].
Module 2: Degradation Pathways Visualization
Understanding the "Why" is crucial for prevention. The diagram below maps the two competing degradation pathways for L-Threonyl-L-Lysine.
Pathway A (Cyclization): Dominant in neutral/basic solution or during drying steps. Pathway B (Hydrolysis): Dominant in strong acid or enzymatic environments.
Figure 1: Competing degradation pathways. Note that Cyclization (Red) results in a mass decrease, while Hydrolysis (Green) results in two distinct species.
Module 3: Experimental Workflow (Self-Validating Protocol)
To rigorously identify these products, follow this step-by-step workflow. This protocol includes "Stop/Go" checkpoints to ensure data integrity.
Step 1: Sample Preparation (The "Cold" Method)
Goal: Minimize artificial DKP formation during prep.
-
Dissolve sample in 0.1% Formic Acid in Water (Acidic pH stabilizes the linear form by protonating the N-terminus, preventing nucleophilic attack).
-
Keep samples at 4°C .
-
STOP/GO Checkpoint: Measure pH. If pH > 6.0, adjust immediately with Formic Acid.
Step 2: LC-MS/MS Acquisition
Goal: Separate polar species.
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide).
-
Flow Rate: 0.3 mL/min.
-
Injection: 1-5 µL (Avoid high water content in injection solvent; dilute with ACN if possible to prevent peak broadening).
Step 3: Data Analysis Decision Tree
Use the logic below to interpret your chromatograms.
Figure 2: Rapid decision logic for identifying species based on precursor mass.
References
-
Ion Pairing & HILIC Comparison
-
Diketopiperazine Formation Mechanism
- Title: Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis.
- Source: ACS Omega.
-
URL:[Link]
-
Mass Spectrometry Fragmentation
Sources
Solving aggregation issues with L-Threonyl-L-lysine peptides
Technical Support Center: L-Threonyl-L-lysine Peptide Solutions Current Status: Operational | Topic: Aggregation & Solubility Troubleshooting
Introduction: The "Hidden" Complexity of Dipeptides
Welcome. You are likely here because your L-Threonyl-L-lysine (Thr-Lys) formulation—a seemingly simple dipeptide—is behaving unexpectedly. While often assumed to be highly soluble due to its polarity, Thr-Lys and its derivatives (e.g., Palmitoyl-Thr-Lys) present unique physical stability challenges.
As a Senior Application Scientist, I often see researchers mistake isoelectric precipitation for "bad synthesis" or hydrophobic stacking (in derivatives) for "contamination." This guide replaces generic advice with a causal, mechanistic troubleshooting framework designed to salvage your experiment.
Module 1: The Diagnostic Workflow (Start Here)
Before adding solvents, you must diagnose the type of instability. Use this logic gate to determine your next step.
Figure 1: Decision matrix for diagnosing peptide instability. Note that pure Thr-Lys behaves differently than lipidated derivatives common in cosmetic research.
Module 2: Critical FAQs & Troubleshooting
Q1: My Thr-Lys solution is cloudy immediately upon reconstitution in water. Why?
The Science: Pure L-Threonyl-L-lysine is hydrophilic. If it is cloudy in water, you are likely witnessing Isoelectric Precipitation .
-
Mechanism: The pI (Isoelectric Point) of Thr-Lys is approximately 9.5–10.0 (due to the basic Lysine side chain and N-terminus).
-
The Trap: If you dissolve it in a buffer or water that drifts near pH 9.5, the net charge approaches zero. Without electrostatic repulsion, molecules stack and precipitate.
-
The Fix: Acidify the solution. The Lysine side chain (
) needs to be fully protonated to ensure repulsion.-
Protocol: Add 10% Acetic Acid dropwise until the solution clears. Target pH 4–6.
-
Q2: I am working with Palmitoyl-Thr-Lys (or similar derivatives), and it gels at high concentrations. Is this aggregation?
The Science: Yes, but it is supramolecular assembly , not random aggregation.
-
Mechanism: The hydrophobic palmitoyl tail drives self-assembly into cylindrical micelles or nanofibers (similar to amyloid fibrils) to shield the lipid tail from water, while the Thr-Lys headgroups expose themselves to the solvent.
-
The Fix: You must disrupt the hydrophobic packing temporarily to get a dispersed solution.
-
Protocol: Dissolve initially in a small volume of organic solvent (DMSO or Ethanol) before slowly diluting into your aqueous buffer.
-
Ratio: Keep the organic phase >5% if possible, or use a surfactant (e.g., Tween-20 at 0.01%) if compatible with your assay.
-
Q3: Can I vortex the sample to dissolve the aggregates?
WARNING: Do NOT vortex vigorously.
-
Why? Vortexing introduces air-water interfaces. For amphiphilic peptides (especially derivatives), this interface acts as a nucleation site for aggregation, turning a reversible precipitate into an irreversible "scum" or fibril.
-
Better Method: Use Sonication (mild bath sonication, 30 seconds on/off) or gentle rotary shaking.
Module 3: Analytical Validation (Prove It)
Don't guess. Use this protocol to verify if your "clear" solution actually contains invisible micro-aggregates that will ruin your bioassay.
Protocol: Dynamic Light Scattering (DLS) for Peptides
Standard DLS protocols often fail for small peptides due to low scattering intensity. Use this optimized workflow.
| Step | Action | Technical Rationale |
| 1. Filtration | Filter buffers (0.22 µm) before adding peptide. | Removes dust that dominates the scattering signal of small peptides (approx 1nm size). |
| 2. Concentration | Prepare peptide at >1 mg/mL. | Dipeptides scatter weakly. High concentration is required for sufficient signal-to-noise ratio [1]. |
| 3. Cuvette Prep | Rinse cuvette with filtered ethanol, then filtered water. | Residue on glass acts as "seeds" for nucleation. |
| 4. Analysis | Look at the Polydispersity Index (PdI) . | PdI < 0.2: Monodisperse (Good). PdI > 0.5: Aggregated/Clumped. |
| 5. Interpretation | Peak 1 (~1nm): Monomer. Peak 2 (>100nm): Aggregate. | If Peak 2 exists, your peptide is aggregated even if the solution looks clear to the eye [2]. |
Module 4: Prevention & Storage Strategy
Preventing aggregation is easier than reversing it.
1. The "Lyophilization Rule" Never store Thr-Lys peptides in solution for long periods unless absolutely necessary.
-
Mechanism:[1][2][3] In solution, peptides undergo deamidation (slow) and diketopiperazine formation (cyclization), which can trigger precipitation.
-
Action: Aliquot and lyophilize. If liquid storage is mandatory, freeze at -80°C. Avoid -20°C , as the "eutectic point" of many buffers can cause pH shifts during slow freezing, inducing aggregation [3].
2. Buffer Selection Guide
| Buffer System | Suitability for Thr-Lys | Notes |
|---|---|---|
| PBS (Phosphate Buffered Saline) | Poor | High salt promotes "salting out"; Phosphate can precipitate with trace metal ions. |
| Water + 0.1% TFA/Acetic Acid | Excellent | Maintains low pH (positive charge repulsion); prevents bacterial growth. |
| Tris-HCl | Moderate | Good buffering, but ensure pH is < 8.0 to avoid the pI trap. |
Visualizing the Mechanism
Why does pH matter so much for Thr-Lys?
Figure 2: Electrostatic Stabilization. At pH 9.5 (pI), the net charge is zero, leading to aggregation. Moving away from the pI restores charge repulsion.
References
-
Zentriforce Pharma. (n.d.). DLS Services for Peptide Development. Retrieved from [Link]
-
Unchained Labs. (n.d.). Dynamic Light Scattering (DLS) for Biologics. Retrieved from [Link]
-
SeekPeptides. (2026).[4] How to store peptides after reconstitution for maximum potency. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 71351122, L-Threonyl-L-alanyl-L-lysine (Analogous properties). Retrieved from [Link]
Sources
Validation & Comparative
Verification of L-Threonyl-L-lysine sequence by Edman degradation
Title: Verification of L-Threonyl-L-lysine Sequence by Edman Degradation: A Comparative Technical Guide
Executive Summary
The precise verification of short peptide sequences, such as the dipeptide L-Threonyl-L-lysine (Thr-Lys), presents unique challenges in analytical chemistry. While Mass Spectrometry (MS) has become the high-throughput standard, Edman Degradation remains the "Gold Standard" for absolute N-terminal sequencing and isomeric differentiation. This guide provides a rigorous, comparative analysis of using Edman degradation for Thr-Lys verification, addressing the specific chemical instabilities of Threonine and the retention challenges inherent to dipeptides.
Part 1: The Challenge of Short Peptide Sequencing
Sequencing a dipeptide like Thr-Lys is deceptively difficult. In standard automated Edman sequencers, the primary failure mode is sample washout . After the first cycle cleaves the N-terminal Threonine, the remaining C-terminal Lysine is a free amino acid, which binds poorly to standard support membranes and is often lost during solvent washes before the second cycle can occur.
Furthermore, the specific residues involved introduce chemical complexity:
-
Threonine (Thr): The hydroxyl group on the
-carbon makes the PTH-derivative unstable, leading to -elimination and the formation of dehydro-threonine. -
Lysine (Lys): The
-amino group competes for reaction with the coupling reagent (PITC), altering the retention time of the final derivative.
Part 2: Comparative Analysis (Edman vs. MS/MS)
For a researcher deciding between methodologies, the choice depends on the specific "Truth" required.
Table 1: Performance Matrix for Thr-Lys Verification
| Feature | Edman Degradation | Tandem Mass Spectrometry (MS/MS) |
| Primary Output | Sequential chemical cleavage (Cycle 1, Cycle 2) | Mass-to-charge ratio ( |
| Sequence Certainty | Absolute. Defines order (N | Inferential. Relies on |
| Isobaric Resolution | High. Distinguishes Leu/Ile perfectly (retention time). | Low. Leu/Ile are isobaric ( |
| Throughput | Low (~45 mins per residue). | High (Seconds per sample). |
| Sample Requirement | High (1–10 pmol). | Low (fmol range).[2][3] |
| Dipeptide Risk | High (Washout of C-term residue). | Low (Intact mass detection is easy). |
| Best Use Case | GMP release, impurity identification, absolute sequence validation. | High-throughput screening, complex mixtures.[1][2] |
Expert Insight: For L-Threonyl-L-lysine, MS is sufficient for mass confirmation (
Part 3: Technical Deep Dive – The Thr-Lys Protocol
The Mechanism
Edman degradation involves three distinct steps per cycle:
-
Coupling: Phenyl isothiocyanate (PITC) reacts with the free N-terminal amine at pH 9.0 to form a Phenylthiocarbamyl (PTC) peptide.
-
Cleavage: Anhydrous trifluoroacetic acid (TFA) cleaves the N-terminal residue as an Anilinothiazolinone (ATZ) derivative.[2]
-
Conversion: The unstable ATZ is converted in aqueous acid to the stable Phenylthiohydantoin (PTH) amino acid for HPLC analysis.[2][4][5]
Specific Reaction for Thr-Lys:
-
Cycle 1 (Thr): The N-terminal Thr is cleaved. Due to the acidic conversion conditions, a portion of PTH-Thr undergoes dehydration to form PTH-dehydro-Thr (
PTH-Thr). The chromatogram will show two peaks for Threonine. -
Cycle 2 (Lys): The remaining Lysine has an
-amine (now exposed) and an -amine (side chain). During the initial coupling in Cycle 1, the -amine likely reacted with PITC to form an -PTC group. Thus, in Cycle 2, we are sequencing -PTC-Lysine. The final product is PTH-( -PTC)-Lysine .
Workflow Visualization
Figure 1: Step-wise Edman degradation workflow for dipeptides, highlighting the critical Polybrene retention step to prevent C-terminal washout.
Part 4: Experimental Protocol (Self-Validating)
To ensure scientific integrity, this protocol includes "Self-Validating" checkpoints.
Reagents:
-
Sequencing Grade PITC (5% v/v in Heptane).
-
BioBrene™ or Polybrene (1.5 mg dissolved in water).
-
Sequencing Grade TFA.
-
HPLC Solvents: A (3.5% THF in Acetate buffer), B (Acetonitrile/Isopropanol).
Step-by-Step Methodology:
-
Pre-Cycling (System Cleaning):
-
Run one full cycle with no sample to clear system lines of diphenylthiourea (DPTU) and diphenylurea (DPU) artifacts.
-
Validation: The chromatogram must show a flat baseline at the retention times of Thr and Lys.
-
-
Sample Loading (The Critical Step):
-
Pipette
mg of Polybrene onto a glass fiber filter disc. Dry under nitrogen. -
Why? Polybrene acts as a polymeric carrier. Without it, the free Lysine in Cycle 2 will dissolve in the organic solvents used to extract the ATZ-Thr, resulting in a blank Cycle 2.
-
Load 100 pmol of L-Thr-L-Lys onto the Polybrene-coated disc. Dry completely.
-
-
Cycle 1 Execution (Threonine):
-
Program the sequencer (e.g., Shimadzu PPSQ or ABI 494) for "Short Peptide" chemistry (reduced solvent washes).
-
Observation: The resulting chromatogram will display the PTH-Thr peak.
-
Expert Note: Look for the "Thr Doublet." The primary peak is PTH-Thr. The secondary peak (eluting slightly earlier or later depending on the column) is
PTH-Thr. The presence of both confirms the residue is Threonine.
-
-
Cycle 2 Execution (Lysine):
-
The instrument proceeds to the second residue.[2]
-
Observation: The chromatogram should show a peak distinct from standard PTH-Lys. Because the
-amino group reacted with PITC in Cycle 1, the product is the bis-substituted derivative. -
Validation: Compare retention time against a standard of PTH-(
-PTC)-Lys, not just generic PTH-Lys.
-
-
Data Analysis:
-
Calculate Repetitive Yield (RY). For a dipeptide, this is binary (Present/Absent), but peak height comparison helps assess washout.
-
Lag Calculation: Ensure <2% of Cycle 1 (Thr) appears in Cycle 2. High lag indicates incomplete cleavage.
-
Part 5: Data Interpretation & Troubleshooting
Expected Chromatograms
-
Cycle 1:
-
DPTU/DPU: Large artifact peaks early in the run (byproducts of PITC + Water).
-
PTH-Thr: Distinct peak.
-
PTH-dehydro-Thr: Smaller satellite peak.
-
Absence of Lys: The Lysine region should be baseline.
-
-
Cycle 2:
-
PTH-Thr: Should be absent (or <5% "carryover").
-
PTH-Lys: Distinct peak. Note that if the sample was loaded as a salt (e.g., Thr-Lys-HCl), the counter-ion can sometimes affect the pH of the coupling reaction, slightly shifting retention.
-
Pathway Logic
Figure 2: Chemical pathway focusing on the modification of the Lysine side chain and the generation of Threonine derivatives.
References
-
Edman, P. (1950).[2] Method for determination of the amino acid sequence in peptides.[2][3][4][5][6][7][8][9][10][11] Acta Chemica Scandinavica, 4, 283–293.[2]
-
Smith, J. B. (2001). Peptide Sequencing by Edman Degradation.[1][2][4][7][8][9][10][11][12][13] Encyclopedia of Life Sciences.
-
Shimadzu Corporation. (n.d.). Theory of Edman Sequencing. Technical Report.
-
AltaBioscience. (2023). Edman Degradation vs Mass Spectrometry. Comparison Guide.
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Application Note.
Sources
- 1. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 2. ehu.eus [ehu.eus]
- 3. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. Edman degradation - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
- 10. cib.csic.es [cib.csic.es]
- 11. rapidnovor.com [rapidnovor.com]
- 12. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]
A Senior Application Scientist's Guide to Benchmarking L-Threonyl-L-lysine Assay Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quantification of specific dipeptides, such as L-Threonyl-L-lysine, is a growing area of interest in biomedical and pharmaceutical research. However, the availability of established and benchmarked assay methodologies for this specific dipeptide is limited. This guide, therefore, takes a foundational approach, providing a comprehensive overview of the principles and practices that can be employed to develop, validate, and benchmark assays for L-Threonyl-L-lysine. By leveraging established analytical techniques for amino acids and peptides, this document serves as a roadmap for researchers seeking to quantify this dipeptide with high sensitivity and accuracy. We will explore hypothetical yet scientifically grounded assay methodologies, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), competitive Enzyme-Linked Immunosorbent Assay (ELISA), and fluorometric assays based on enzymatic cleavage. This guide will delve into the rationale behind experimental design, provide detailed protocols, and offer a comparative analysis of the potential performance of these methods.
Introduction: The Significance of L-Threonyl-L-lysine Quantification
L-Threonyl-L-lysine is a dipeptide composed of the essential amino acids L-threonine and L-lysine. While specific biological roles of this dipeptide are still under investigation, the individual amino acid constituents are crucial for a multitude of physiological processes. L-lysine is fundamental for protein synthesis, collagen formation, and calcium absorption, while L-threonine is vital for immune function and the synthesis of glycine and serine. The presence and concentration of dipeptides in biological fluids and tissues can provide insights into protein metabolism, enzyme activity, and various pathological conditions.
The development of sensitive and specific assays for L-Threonyl-L-lysine is paramount for advancing our understanding of its potential roles in health and disease. Such assays would be invaluable for applications in basic research, drug discovery, and clinical diagnostics. This guide aims to provide the scientific community with a comprehensive resource for establishing and comparing the sensitivity of various analytical methods for L-Threonyl-L-lysine.
Prospective Methodologies for L-Threonyl-L-lysine Quantification
In the absence of commercially available, dedicated kits for L-Threonyl-L-lysine, researchers can adapt and optimize several established analytical platforms. The choice of methodology will depend on the required sensitivity, specificity, throughput, and the nature of the biological matrix. Here, we compare three promising approaches:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for the quantification of small molecules in complex matrices due to its high sensitivity and specificity.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunochemical method that can be developed to offer high specificity.
-
Fluorometric Assay via Enzymatic Cleavage: A cost-effective and sensitive method that relies on the specific enzymatic cleavage of the dipeptide and subsequent detection of one of the released amino acids.
Comparative Overview of Potential Assay Performance
The following table provides a hypothetical comparison of the potential performance characteristics of these three methodologies for the quantification of L-Threonyl-L-lysine. These estimates are based on the typical performance of these assays for similar small molecules and peptides.[1][2]
| Feature | LC-MS/MS | Competitive ELISA | Fluorometric Assay (Enzymatic) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Competition between labeled and unlabeled analyte for antibody binding | Enzymatic cleavage of dipeptide and fluorometric detection of a product |
| Potential LOD | Low pM to low nM | High pM to low nM | Low to mid nM |
| Potential LOQ | Mid pM to mid nM | Low nM to mid nM | Mid to high nM |
| Dynamic Range | 4-5 orders of magnitude | 2-3 orders of magnitude | 2-3 orders of magnitude |
| Specificity | Very High | High (antibody dependent) | Moderate to High (enzyme dependent) |
| Throughput | Moderate | High | High |
| Sample Matrix | Plasma, serum, urine, tissue homogenates | Plasma, serum, urine | Requires cleaner sample matrix |
| Development Cost | High (instrumentation) | Moderate to High (antibody development) | Moderate (enzyme and reagents) |
| Expertise Required | High | Moderate | Moderate |
In-Depth Technical Guide to Prospective Assay Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Scientific Rationale: LC-MS/MS offers unparalleled specificity by separating the analyte of interest from other matrix components via liquid chromatography, followed by detection using tandem mass spectrometry. The selection of specific precursor and product ion transitions for L-Threonyl-L-lysine in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification.[3]
Experimental Workflow:
Caption: LC-MS/MS workflow for L-Threonyl-L-lysine quantification.
Detailed Protocol:
-
Standard Preparation: Prepare a stock solution of synthetic L-Threonyl-L-lysine in a suitable solvent (e.g., water or methanol). Create a series of calibration standards by serial dilution. Prepare a stable isotope-labeled internal standard (e.g., 13C, 15N-L-Threonyl-L-lysine) for accurate quantification.
-
Sample Preparation:
-
To 50 µL of biological sample (e.g., plasma), add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for good retention of the polar dipeptide. A suitable mobile phase gradient could be composed of acetonitrile and water with a small amount of formic acid or ammonium formate.[3]
-
MS System: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the MRM transitions for L-Threonyl-L-lysine and its internal standard by infusing the pure compounds.
-
-
Data Analysis: Integrate the peak areas of the analyte and the internal standard. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Determine the concentration of L-Threonyl-L-lysine in the samples from the calibration curve.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Scientific Rationale: A competitive ELISA is a highly sensitive and high-throughput method that can be developed for the quantification of small molecules.[4] The principle involves the competition between the L-Threonyl-L-lysine in the sample and a labeled L-Threonyl-L-lysine conjugate for binding to a limited number of specific antibody binding sites. The signal is inversely proportional to the concentration of the analyte in the sample.
Experimental Workflow:
Caption: Workflow for a competitive ELISA for L-Threonyl-L-lysine.
Detailed Protocol:
-
Antibody and Conjugate Production:
-
Synthesize L-Threonyl-L-lysine and conjugate it to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to generate an immunogen.
-
Immunize animals (e.g., rabbits or mice) and screen for antibodies with high affinity and specificity for L-Threonyl-L-lysine.
-
Synthesize an L-Threonyl-L-lysine-enzyme conjugate (e.g., with Horseradish Peroxidase, HRP).
-
-
ELISA Procedure:
-
Coat a 96-well plate with the purified anti-L-Threonyl-L-lysine antibody.
-
Wash the plate and block non-specific binding sites with a suitable blocking buffer.
-
Add standards or samples to the wells, followed by the L-Threonyl-L-lysine-HRP conjugate.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a chromogenic substrate (e.g., TMB) and incubate for color development.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: The absorbance will be inversely proportional to the concentration of L-Threonyl-L-lysine in the samples. Generate a standard curve by plotting the absorbance against the log of the standard concentrations. Calculate the sample concentrations from this curve.
Fluorometric Assay via Enzymatic Cleavage
Scientific Rationale: This method is based on the specific cleavage of the L-Threonyl-L-lysine dipeptide by a dipeptidase, followed by the quantification of one of the released amino acids using a specific enzyme that produces a fluorescent signal. For instance, L-lysine can be quantified using L-lysine oxidase, which produces hydrogen peroxide that can be detected with a fluorescent probe.[5][6]
Experimental Workflow:
Caption: Principle of a fluorometric assay for L-Threonyl-L-lysine.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution of a dipeptidase known to cleave the Thr-Lys bond.
-
Prepare a solution of L-lysine oxidase.
-
Prepare a solution of Horseradish Peroxidase (HRP).
-
Prepare a solution of a suitable fluorescent probe for H2O2 detection (e.g., Amplex Red).
-
-
Assay Procedure:
-
In a 96-well plate, add the sample or L-Threonyl-L-lysine standards.
-
Add the dipeptidase solution and incubate to allow for the cleavage of the dipeptide.
-
Add a master mix containing L-lysine oxidase, HRP, and the fluorescent probe.
-
Incubate at room temperature, protected from light, to allow for the enzymatic reactions and development of the fluorescent signal.
-
-
Measurement and Analysis:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Generate a standard curve by plotting fluorescence intensity against the concentration of the L-Threonyl-L-lysine standards.
-
Determine the concentration of L-Threonyl-L-lysine in the samples from the standard curve.
-
Self-Validating Systems: Ensuring Trustworthiness
For each of the proposed methodologies, a robust validation process is critical to ensure the trustworthiness of the results. This process should include:
-
Specificity and Selectivity: Assess potential interference from structurally related compounds and the sample matrix. For LC-MS/MS, this involves analyzing blank matrix and samples spiked with potential interferents. For ELISA, cross-reactivity with other peptides and amino acids must be evaluated. For the enzymatic assay, the specificity of both the dipeptidase and the detection enzyme is crucial.
-
Accuracy and Precision: Determine the intra- and inter-assay accuracy (closeness to the true value) and precision (reproducibility) by analyzing quality control samples at multiple concentrations.
-
Linearity and Range: Establish the concentration range over which the assay is linear and quantitative.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Stability: Evaluate the stability of L-Threonyl-L-lysine in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage).
Conclusion and Future Directions
While dedicated, commercially available assays for L-Threonyl-L-lysine are not yet prevalent, this guide provides a comprehensive framework for researchers to develop and benchmark their own sensitive and specific quantification methods. The choice between LC-MS/MS, competitive ELISA, and enzymatic assays will depend on the specific research question, available resources, and desired performance characteristics. As research into the biological significance of L-Threonyl-L-lysine progresses, the development and validation of robust analytical methods will be indispensable for advancing our understanding of its role in health and disease.
References
- Benoiton, N. L., Kuroda, K., Cheung, S. T., & Chen, F. M. (1979). Lysyl dipeptide and tripeptide model systems for racemization studies in amino acid and peptide chemistry. Canadian Journal of Biochemistry, 57(6), 776–781.
- Creative Proteomics. (n.d.). Lysine Quantification Methods for Research and Biotech Applications.
- Gauglitz, G., & Belter, B. (2014). A comprehensive review of methods for determination of l-lysine with detailed description of biosensors. Analytical and Bioanalytical Chemistry, 406(20), 4847–4863.
- Cell Biolabs, Inc. (n.d.). Lysine Assay Kit (Colorimetric).
- Hatzidakis, G. I., Tsatsakis, A. M., Krambovitis, E. K., Spyros, A., & Eremin, S. A. (2002). Use of L-lysine fluorescence derivatives as tracers to enhance the performance of polarization fluoroimmunoassays. A study using two herbicides as model antigens. Journal of Agricultural and Food Chemistry, 50(6), 1469–1476.
- Kuroda, K., & Benoiton, N. L. (1981). Racemization of amino acid residues in dipeptides. International Journal of Peptide and Protein Research, 17(4), 433–438.
-
Mtoz Biolabs. (n.d.). Comparison of Peptide Content Determination Methods. Retrieved February 6, 2026, from [Link].
-
PubChem. (n.d.). L-Threonyl-L-alanyl-L-lysine. Retrieved February 6, 2026, from [Link].
- Ozawa, T., et al. (2020). Comprehensive dipeptide profiling and quantitation by capillary electrophoresis and liquid chromatography coupled with tandem mass spectrometry. Analytical Chemistry, 92(12), 8264–8272.
- Stearns, N. A., Zhou, S., Petri, M., Binder, S. R., & Pisetsky, D. S. (2016). The Use of Poly-L-Lysine as a Capture Agent to Enhance the Detection of Antinuclear Antibodies by ELISA. PloS one, 11(8), e0161821.
- Wang, G., et al. (2014). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression.
- Waters Corporation. (n.d.). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids.
-
Wikipedia. (2023, December 27). Lysine. In Wikipedia. Retrieved February 6, 2026, from [Link].
- Zhang, X., et al. (2018). Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry.
Sources
- 1. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A comprehensive review of methods for determination of l-lysine with detailed description of biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Guide to Ensuring Reproducibility in L-Lysine and L-threonyl-L-lysine Experimental Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific integrity and progress. This guide offers a deep dive into the critical factors influencing the reproducibility of experiments involving L-Lysine and the synthetic dipeptide, L-threonyl-L-lysine. As Senior Application Scientists, we aim to provide not just protocols, but the underlying rationale to empower researchers to generate robust and reliable data.
The Imperative of Reproducibility in Peptide Research
The "reproducibility crisis" is a well-documented challenge in many scientific fields, and peptide research is no exception.[1][2] Minor variations in synthesis, purification, or handling of peptides can lead to significant discrepancies in experimental outcomes, wasting valuable resources and time.[1][2] This guide will equip you with the knowledge and methodologies to mitigate these risks.
Section 1: Synthesis of L-threonyl-L-lysine: A Reproducible Approach
The synthesis of peptides like L-threonyl-L-lysine is most reliably achieved through Solid-Phase Peptide Synthesis (SPPS). This method offers significant advantages in terms of purification and scalability over solution-phase synthesis.[3][4][5] The most common and robust strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection scheme.[3][4][6]
The "Why": Causality in Experimental Choices for SPPS
-
Orthogonal Protection: The Fmoc/tBu strategy is considered "orthogonal" because the Fmoc group (protecting the α-amino group) is cleaved by a base (like piperidine), while the tBu and other side-chain protecting groups are cleaved by an acid (like trifluoroacetic acid - TFA).[4] This allows for the sequential addition of amino acids without prematurely deprotecting the reactive side chains.
-
Resin Selection: The choice of resin is critical for the C-terminal functional group of the final peptide. For a C-terminal amide, a Rink Amide resin is appropriate. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is the standard choice.[7]
-
Coupling Reagents: The formation of the peptide bond is facilitated by coupling reagents. Aminium-derived reagents like HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are widely used due to their high efficiency and suppression of racemization.[6]
The "How": A Step-by-Step Protocol for L-threonyl-L-lysine Synthesis
This protocol outlines the manual synthesis of L-threonyl-L-lysine using the Fmoc/tBu strategy on a Rink Amide resin to yield a C-terminally amidated dipeptide.
Materials:
-
Rink Amide resin (e.g., 100-200 mesh)[7]
-
Fmoc-Lys(Boc)-OH[4]
-
Fmoc-Thr(tBu)-OH[8]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade[7]
-
Dichloromethane (DCM)
-
Piperidine
-
HCTU (or a similar coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[7]
-
Fmoc Deprotection (First Amino Acid - Lysine):
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from the resin's linker.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 times).
-
-
First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
To ensure complete coupling, perform a Kaiser test.[3] A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
-
Fmoc Deprotection (Second Amino Acid - Threonine):
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain and wash with DMF (5 times).
-
-
Second Amino Acid Coupling (Fmoc-Thr(tBu)-OH):
-
Repeat the coupling procedure described in step 3 using Fmoc-Thr(tBu)-OH.
-
Perform a Kaiser test to confirm complete coupling.
-
Drain the coupling solution and wash the resin with DMF (5 times), followed by DCM (3 times).
-
-
Final Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash thoroughly with DMF and then DCM.
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[3]
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for L-threonyl-L-lysine.
Section 2: Purification and Characterization: Ensuring Purity and Identity
Reproducibility is critically dependent on the purity and correct identification of the synthesized peptide. Even minor impurities can significantly alter biological activity.[9]
The "Why": The Importance of Rigorous Analysis
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for peptide purification.[10][11][12] It separates the target peptide from impurities based on hydrophobicity. The use of a C18 column is common for dipeptides.[10]
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is essential for confirming the molecular weight of the synthesized peptide, providing a primary confirmation of its identity.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR provides detailed structural information, confirming the presence of specific amino acid residues and the peptide backbone.[13][14]
The "How": Protocols for Purification and Characterization
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Inject the solution onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 5-95% acetonitrile over 40 minutes.[3]
-
Monitor the elution profile at 220 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Characterization:
-
ESI-MS: Dissolve a small amount of the purified peptide in a suitable solvent and analyze by ESI-MS to confirm the expected molecular weight.
-
1H NMR: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O) and acquire the 1H NMR spectrum. The spectrum should be consistent with the structure of L-threonyl-L-lysine.
Table 1: Comparison of Analytical Techniques for Peptide Characterization
| Technique | Information Provided | Advantages | Limitations |
| RP-HPLC | Purity assessment and quantification | High resolution, reproducible | Can be challenging for very similar impurities |
| ESI-MS | Molecular weight confirmation | High sensitivity, accurate mass determination | Does not provide structural isomer information |
| 1H NMR | Detailed structural information | Unambiguous structure elucidation | Lower sensitivity than MS, requires more sample |
Section 3: Biological Activity Assays: A Framework for Reproducible Results
The "Why": Controlling Variables in Biological Assays
-
Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number to avoid genetic drift and altered cellular responses.
-
Reagent Consistency: Use the same lot of media, serum, and other critical reagents whenever possible. If a new lot is introduced, perform a bridging study to ensure consistency.
-
Assay Conditions: Strictly control incubation times, temperatures, and cell seeding densities.
The "How": Protocol for a Cell Viability (MTT) Assay
This protocol describes a general method to assess the cytotoxicity of L-threonyl-L-lysine on a given cell line.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
L-threonyl-L-lysine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the L-threonyl-L-lysine stock solution in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the dipeptide. Include a vehicle control (medium without the dipeptide).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.[15]
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for a reproducible MTT cell viability assay.
Best Practices for Ensuring Reproducibility
-
Thorough Documentation: Maintain detailed records of all experimental parameters, including reagent lot numbers, instrument settings, and any deviations from the protocol.
-
Use of Reference Standards: Whenever possible, include a well-characterized reference standard in your experiments to ensure consistency across different batches and time points.
-
Blinded Experiments: To minimize bias, especially in biological assays, experiments should be performed in a blinded manner whenever feasible.
-
Statistical Power: Ensure that experiments are adequately powered to detect meaningful differences and that appropriate statistical analyses are employed.
-
Data Sharing: Be transparent with your data and methods to allow for independent verification by other researchers.
By adhering to these principles and protocols, researchers can significantly enhance the reproducibility of their experimental data, fostering a more robust and reliable scientific enterprise.
References
- Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Solid Phase Peptide Synthesis. (n.d.). Slideshare.
- Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Synthetic Peptides: Understanding The New CMC Guidelines. (2023, December 20). DLRC Group.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- L-Lysine(56-87-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. (2024, May 15).
- Anti-Inflammatory Dipeptide, a Metabolite from Ambioba Secretion, Protects Cerebral Ischemia Injury by Blocking Apoptosis Via p-JNK/Bax Pathway. (2021, June 18). Frontiers in Pharmacology.
- Purification of lysine. (1959, July 7).
- MTT assay protocol. (n.d.). Abcam.
- Analysis of a Synthetic Peptide and Its Impurities. (2020, November 10). Agilent.
- Antimicrobial Activity of L-Lysine and Poly-L-Lysine with Pulsed Electric Fields. (2021, March 10). MDPI.
- Antimicrobial action of epsilon-poly-L-lysine. (1984, November). PubMed.
- The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. (2025, November 5). PMC.
- Modulating the poly-l-lysine structure through the control of the protonation–deprotonation state of l-lysine. (2022, November 16). NIH.
- Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. (2007).
- Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
- Antibacterial and Anti-Inflammatory Activity of Branched Peptides Derived from Natural Host Defense Sequences. (n.d.).
- Antimicrobial Activity of L-Lysine and Poly-L-Lysine with Pulsed Electric Fields. (2021, March 10).
- Anti-Inflammatory Activity of Peptides from Ruditapes philippinarum in Lipopolysaccharide-Induced RAW264.7 Cells and Mice. (n.d.). MDPI.
- Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. (2019, October 20). DiVA portal.
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- ¹H NMR spectra of the l-lysine samples after hydrothermal treatment at... (n.d.).
- Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them. (n.d.). PMC.
- Synthesis method of Fmoc-O-tert-butyl-L-threoninol. (n.d.).
- Related impurities in peptide medicines. (n.d.). PubMed.
- Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. (n.d.).
- 1 H NMR spectra of thermally treated l-lysine at different temperatures. (n.d.).
- The Antimicrobial Mechanism of Action of Epsilon-Poly-l-Lysine. (n.d.). PMC.
- Designing a Novel Functional Peptide With Dual Antimicrobial and Anti-inflammatory Activities via in Silico Methods. (n.d.). Frontiers.
- Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub.
- Classification of Impurities in Synthetic Peptide Drugs. (2023, July 18).
- A l-Lysine Transporter of High Stereoselectivity of the Amino Acid-Polyamine-Organocation (APC) Superfamily: PRODUCTION, FUNCTIONAL CHARACTERIZATION, AND STRUCTURE MODELING. (n.d.). NIH.
- Discovery of lysine post-translational modifications through mass spectrometric detection. (n.d.).
- Fmoc-Lys(Boc)-OH = 98.0 HPLC 71989-26-9. (n.d.). Sigma-Aldrich.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
- DPP3. (n.d.). Wikipedia.
- How to avoid failures of reproducibility in synthetic biology. (2022, July 22). SEVA plasmids.
- The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. (2025, November 5). PubMed.
- A Large Scale Synthesis of Mono- and Di-urethane Deriv
- Typical examples of impurities observed in synthesized peptides:... (n.d.).
- New products for peptide synthesis Novabiochem. (n.d.). Merck Millipore.
- Lauryl-poly-L-lysine: A New Antimicrobial Agent?. (2016, February 4).
- Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method. (2024, April 18). ChemicalBook.
- Solid Phase Peptide Synthesis. (n.d.). Slideshare.
- Peptides purification development in Reverse Phase. (n.d.). Interchim – Blog.
Sources
- 1. Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to avoid failures of reproducibility in synthetic biology - SEVA plasmids - Standard European Vector Architecture [seva-plasmids.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]
- 9. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 10. Special issue: reproducibility in synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. L-Lysine(56-87-1) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Spectral Library Matching for the Identification of L-Threonyl-L-lysine
In the intricate world of metabolomics and proteomics, the accurate identification of small molecules is paramount. Dipeptides, such as L-Threonyl-L-lysine, represent a class of molecules that, while seemingly simple, play crucial roles in various biological processes. Their unambiguous identification is a common challenge for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of spectral library matching for the identification of L-Threonyl-L-lysine, offering experimental insights and data-driven recommendations.
The core principle of identifying a molecule like L-Threonyl-L-lysine using mass spectrometry is to measure its mass-to-charge ratio (m/z) and then to fragment it and measure the m/z of the resulting pieces. This fragmentation pattern, known as a tandem mass spectrum (MS/MS), serves as a structural "fingerprint" of the molecule.[1] Spectral library matching is a powerful technique that compares the experimentally acquired MS/MS spectrum of an unknown compound to a database of curated, previously identified spectra.[2] When a high-similarity match is found, it provides a confident identification of the unknown compound.
This approach is often faster and can be more reliable than other methods like de novo sequencing, especially for known compounds, as it leverages the collective knowledge of the scientific community stored in these libraries.[3]
The Chemistry of L-Threonyl-L-lysine and its Fragmentation
L-Threonyl-L-lysine is a dipeptide composed of the amino acids L-threonine and L-lysine. To confidently identify this molecule, it is essential to understand its basic chemical properties and how it behaves in a mass spectrometer.
| Property | Value | Source |
| Molecular Formula | C10H21N3O4 | (Calculated) |
| Monoisotopic Mass | 247.1532 Da | (Calculated) |
| L-Threonine Residue Mass | 101.0477 Da | [4] |
| L-Lysine Residue Mass | 128.0949 Da | [5] |
In tandem mass spectrometry, peptides are fragmented, most commonly through collision-induced dissociation (CID), where the peptide ions are collided with an inert gas.[6][7] This process typically cleaves the peptide bond, generating a series of characteristic fragment ions known as b- and y-ions.[8] The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus.
For L-Threonyl-L-lysine, the primary fragmentation pathway would involve the cleavage of the peptide bond between the threonine and lysine residues. This would result in a b1-ion corresponding to the threonine residue and a y1-ion corresponding to the lysine residue.
| Ion Type | Sequence | Theoretical m/z (singly charged) |
| b1 | Threonyl | 102.0555 |
| y1 | Lysyl | 147.1128 |
It is important to note that other fragment ions can also be observed, such as those resulting from the loss of small neutral molecules like water or ammonia, especially from the side chains of threonine and lysine.[8] Additionally, immonium ions, which are specific to individual amino acids, can provide further evidence for the presence of threonine and lysine in the peptide.[9]
Experimental Protocol: Acquiring a High-Quality MS/MS Spectrum of L-Threonyl-L-lysine
The quality of the experimental MS/MS spectrum is critical for a successful spectral library match. The following is a generalized protocol for acquiring a high-quality spectrum of L-Threonyl-L-lysine using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) setup.
1. Sample Preparation:
-
Dissolve a pure standard of L-Threonyl-L-lysine in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1-10 µM. The formic acid helps to promote protonation of the analyte, which is necessary for positive-ion mode mass spectrometry.
2. Liquid Chromatography (LC) Separation:
-
Use a C18 reversed-phase column for separation. This is a common choice for peptides, providing good retention and peak shape.
-
Employ a gradient elution from a low organic mobile phase (e.g., 0.1% formic acid in water) to a high organic mobile phase (e.g., 0.1% formic acid in acetonitrile). This will ensure that the dipeptide is well-separated from any potential contaminants and elutes as a sharp peak.
3. Mass Spectrometry (MS) Analysis:
-
Ionization: Use electrospray ionization (ESI) in positive-ion mode. ESI is a soft ionization technique that is well-suited for polar molecules like peptides, minimizing in-source fragmentation.
-
MS1 Scan: Perform a full scan MS1 analysis to identify the precursor ion of L-Threonyl-L-lysine. The expected m/z for the singly protonated molecule [M+H]+ is approximately 248.1605.
-
MS2 Scan (Tandem MS):
-
Isolate the precursor ion (m/z 248.1605) using a narrow isolation window (e.g., 1-2 Da) to ensure that only the ion of interest is selected for fragmentation.
-
Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the precursor ion. The collision energy should be optimized to produce a rich fragmentation spectrum. A good starting point is a normalized collision energy of 20-30%.
-
Acquire the MS2 spectrum over a mass range that will encompass the expected fragment ions (e.g., m/z 50-300).
-
Comparison of Major Spectral Libraries
Several public and commercial spectral libraries are available for researchers. The choice of library can significantly impact the success of the identification. Here is a comparison of some of the most prominent libraries:
| Library | Description | Key Features |
| NIST Mass Spectral Library | A comprehensive collection of electron ionization (EI) and tandem mass spectra, developed and curated by the National Institute of Standards and Technology.[10] | High-quality, extensively evaluated spectra. Includes a large number of compounds.[11] |
| MassBank | An open-source mass spectral library for the identification of small chemical molecules relevant to metabolomics, exposomics, and environmental science.[12][13] | Community-driven with a large and diverse collection of spectra from various instruments and experimental conditions.[14] |
| GNPS (Global Natural Products Social Molecular Networking) | A web-based mass spectrometry ecosystem for the sharing and analysis of tandem mass spectrometry data.[15] | Focus on natural products, with powerful tools for molecular networking and library searching.[16] |
For the identification of a dipeptide like L-Threonyl-L-lysine, all three libraries could potentially contain a matching spectrum. The NIST library is known for its high level of curation, which can lead to more confident matches. MassBank and GNPS, being open-source and community-driven, may have broader coverage of less common molecules.
Performing the Spectral Library Match
Once a high-quality experimental MS/MS spectrum has been acquired, the next step is to search it against a spectral library. Most mass spectrometry software platforms have built-in tools for this, or you can use web-based platforms like GNPS.
The matching process involves a scoring algorithm that quantifies the similarity between the experimental spectrum and the library spectrum.[17] Common algorithms include the dot-product score, which treats the spectra as vectors and calculates the cosine of the angle between them. A higher score indicates a better match.
Key Parameters for Spectral Matching:
-
Precursor Mass Tolerance: The acceptable mass difference between the experimental precursor ion and the library precursor ion. For high-resolution instruments, this should be set to a low value (e.g., 10-20 ppm).
-
Fragment Mass Tolerance: The acceptable mass difference between the experimental fragment ions and the library fragment ions. This should also be set according to the resolution of the mass analyzer used for the MS2 scan.
-
Scoring Algorithm: The choice of scoring algorithm can influence the results. The dot-product score is a widely used and robust option.
Sources
- 1. intlpress.com [intlpress.com]
- 2. Building and Searching Tandem Mass Spectral Libraries for Peptide Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matrixscience.com [matrixscience.com]
- 4. Lysine - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 8. Mascot help: Peptide fragmentation [matrixscience.com]
- 9. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 11. NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. massbank.eu [massbank.eu]
- 13. bio.tools [bio.tools]
- 14. academic.oup.com [academic.oup.com]
- 15. GNPS Documentation [ccms-ucsd.github.io]
- 16. GNPS Introduction - GNPS Documentation [gnpsdocs.readthedocs.io]
- 17. Mass Spectral Match (MSMatch) | User Guide for the NIST Database Infrastructure for Mass Spectrometry (DIMSpec) Toolkit [pages.nist.gov]
Safety Operating Guide
Personal protective equipment for handling L-Lysine, L-threonyl-
Operational Safety & Handling Guide: L-Threonyl-L-lysine
Executive Summary & Risk Profile
Compound Identity: L-Threonyl-L-lysine (Thr-Lys) Chemical Structure: Dipeptide (Threonine + Lysine) Physical State: Typically supplied as a white, hygroscopic lyophilized powder.[1][2][3][4]
The "Why" Behind This Protocol: While amino acids are the fundamental building blocks of life, dipeptides like L-Threonyl-L-lysine occupy a specific safety niche.[1][2][3][4] Unlike simple salts, short peptides possess significant sensitization potential .[1][3][5][6] Inhalation of peptide dusts can trigger immune responses over time, leading to occupational asthma or dermatitis.[1][3][5][6] Furthermore, the hygroscopic nature of lysine residues means this compound will aggressively absorb atmospheric moisture, degrading its stoichiometry and potentially altering its biological activity before it even enters your assay.[1][3][5][6]
Core Safety Directive: Treat this substance as a Potential Sensitizer and Hygroscopic Agent .[1][5][6] The primary goal is to prevent inhalation of dust and to protect the compound from moisture degradation.[1][5][6]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling L-Threonyl-L-lysine in a research setting.
| PPE Category | Specification | Operational Logic (The "Why") |
| Respiratory | N95 / P100 Respirator OR Fume Hood | Critical: Peptide dusts are potent sensitizers.[1][2][3][6] If weighing outside a hood, N95 is the minimum requirement to prevent long-term respiratory sensitization.[1][2][3][5][6] |
| Hand Protection | Nitrile Gloves (Min. 4 mil) | Do NOT use Latex. Latex is a protein itself and increases sensitization risk.[3][5][6] Nitrile provides a chemical barrier and prevents protein cross-contamination.[1][5][6] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for powders that can become airborne.[3][5][6] Goggles seal the eyes against micro-dust entry.[1][5][6] |
| Body Protection | Lab Coat (Buttoned, Long Sleeve) | Prevents accumulation of peptide dust on street clothes, which can migrate outside the lab environment.[1][3][5][6] |
Operational Workflow: From Storage to Solution
This workflow is designed to maintain both operator safety and compound integrity .[1][5][6][7]
Phase A: Receipt & Storage (The Cold Chain)[1][2][3][5][6]
-
Arrival: The vial will likely arrive at ambient temperature but must be stored at -20°C .
-
The "Desiccator Rule": Lysine residues are "moisture magnets."[1][5][6]
Phase B: Weighing & Solubilization
Diagram 1: Safe Weighing Protocol This logic flow ensures containment of the powder during the most critical risk phase.[1][2][3]
Caption: Operational logic for weighing hygroscopic peptide powders. Note the critical equilibration step to prevent condensation.
Step-by-Step Protocol:
-
Static Control: Lyophilized peptides are prone to static charge, causing them to "jump" off the spatula.[1][5][6] Use an anti-static gun or polonium strip if available.[1][5][6] If not, wipe the spatula with ethanol and dry thoroughly before use.[1][3][5][6]
-
Weighing: Perform weighing in a draft-free area of the fume hood. If the powder is fluffy, avoid rapid movements that create air currents.[1][3][5][6]
-
Solubilization:
-
Add the solvent (water/buffer) to the powder, not the reverse.[1][3][5][6]
-
Tip: If the peptide contains hydrophobic residues (Threonine is polar, but the overall structure matters), initial wetting with a small amount of organic solvent (like acetonitrile) may be required before adding the aqueous buffer.[1][3][5][6] However, for Thr-Lys, aqueous buffers (PBS) are usually sufficient.[1][2][3][5][6]
-
Risk Assessment & Emergency Response
Diagram 2: Exposure Decision Matrix Follow this logic in the event of an accidental spill or exposure.
Caption: Immediate response triage for peptide exposure. Note that solvents should never be used to clean skin as they enhance peptide permeation.[3][4]
Disposal & Decontamination
-
Liquid Waste: Solutions containing L-Threonyl-L-lysine should be disposed of in Organic Chemical Waste streams.[1][2][4][6] Do not pour down the drain. While not acutely toxic, bioactive peptides can disrupt local microbial ecosystems in water treatment plants.[1][3][5][6]
-
Solid Waste: Vials, contaminated gloves, and weighing boats should be bagged and disposed of as Solid Chemical Waste .[1][3][5][6]
-
Decontamination: Clean bench surfaces with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol.[1][3][5][6] The bleach oxidizes and destroys the peptide bonds, ensuring no bioactive residue remains.[1][3][5][6]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71351122, L-Threonyl-L-alanyl-L-lysine (Related Structure).[1][2][4][6] Retrieved February 6, 2026 from [Link][1][2][3][5][6]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1][5][6] OSHA 3404-11R.[1][2][4][5][6] Retrieved February 6, 2026 from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Lysine - Wikipedia [en.wikipedia.org]
- 4. CAS # 1133962-80-7, L-Threonyl-L-leucyl-L-phenylalanyl-L-asparaginyl-L-valyl-L-isoleucyl-L-lysyl-L-seryl-L-valine - chemBlink [chemblink.com]
- 5. Lys-Thr-Lys | C16H33N5O5 | CID 444465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Threonyl-L-alanyl-L-lysine | C13H26N4O5 | CID 71351122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. peptide24.store [peptide24.store]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
